Lovastatin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15-,16-,18+,19+,20-,21-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZOHLXUXFIOCF-BXMDZJJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020784 | |
| Record name | Lovastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lovastatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014372 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 0.4X10-3 mg/mL at 25 °C, Insoluble in water, Solubility at 25 °C (mg/mL): acetone 47, acetonitrile 28, n-butanol 7, iso-butanol 14, chloroform 350, N,N-dimethylformamide 90, ethanol 16, methanol 28, n-octanol 2, n-propanol 11, iso-propanol 20, Practically insoluble in hexane, Very soluble in chloroform; soluble in dimethyl formamide; slightly soluble in acetone, ethanol, 2.43e-02 g/L | |
| Record name | Lovastatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00227 | |
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| Record name | Lovastatin | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6534 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lovastatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014372 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White crystals, White crystals from acetone aqueous, A white, non-hygroscopic crystalline powder | |
CAS No. |
75330-75-5 | |
| Record name | Lovastatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75330-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Lovastatin [USAN:USP:INN:BAN] | |
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| Record name | Lovastatin | |
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| URL | https://www.drugbank.ca/drugs/DB00227 | |
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| Record name | 75330-75-5 | |
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| Record name | Lovastatin | |
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| Record name | (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | (1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-Hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate. | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | LOVASTATIN | |
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| Record name | Lovastatin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6534 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lovastatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014372 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
179 °C, MP: 174.5 °C (under nitrogen), 174.5 °C | |
| Record name | Lovastatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00227 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lovastatin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6534 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lovastatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014372 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Mechanistic Production Pathways of Lovastatin
Fungal Biogenesis of Lovastatin
The production of this compound in nature is predominantly associated with certain species of filamentous fungi. These microorganisms utilize intricate enzymatic machinery to assemble the this compound molecule.
Identification of Key Fungal Species in this compound Production
While several fungal genera have been reported to produce this compound, including Penicillium, Paecilomyces, Trichoderma, and Pleurotus ostreatus, two genera are particularly recognized for their significant contributions to this compound biosynthesis: Aspergillus and Monascus. sci-hub.seresearchgate.netbioline.org.br
Aspergillus terreus is considered the main industrial producer of this compound. bioline.org.brmdpi.com The biosynthesis of this compound in A. terreus has been extensively studied, revealing a dedicated gene cluster and a series of enzymatic steps. sci-hub.sersc.org The wild-type strain ATCC 20542, originally isolated from soil, has served as a key strain for understanding the genetic and biochemical basis of this compound production. sci-hub.seresearchgate.net
Monascus species are also known producers of monacolin K, which is structurally identical to this compound. sci-hub.semdpi.comfspublishers.orgmdpi.com Monascus ruber and Monascus pilosus are notable examples of Monascus species that produce this compound. researchgate.netbioline.org.brmdpi.com The biosynthetic pathway and gene cluster in Monascus species show significant similarity to those in A. terreus. rsc.orgfspublishers.orgmdpi.com
Polyketide Pathway Elucidation in this compound Synthesis
This compound biosynthesis proceeds via a polyketide pathway, involving the condensation of acetate (B1210297) units. jbiochemtech.comresearchgate.net The core structure of this compound, the hydroxy-hexahydro naphthalene (B1677914) ring system, is derived from polyketide chains assembled in a head-to-tail fashion. researchgate.net
The biosynthesis involves two key polyketide synthases (PKSs): this compound nonaketide synthase (LovB) and this compound diketide synthase (LovF). sci-hub.seresearchgate.netuniprot.orgacs.orgresearchgate.net LovB is a large, multi-domain enzyme responsible for synthesizing the nonaketide backbone, dihydromonacolin L, by incorporating nine acetate molecules (as acetyl-CoA and malonyl-CoA units). sci-hub.seuniprot.orgresearchgate.netnih.govresearchgate.net This process is iterative and requires the assistance of a trans-acting enoyl reductase, LovC, as the enoyl reductase domain within LovB is inactive. sci-hub.semdpi.comresearchgate.netsjtu.edu.cn Approximately 35 reactions catalyzed by LovB and LovC are involved in forming dihydromonacolin L. sci-hub.seresearchgate.net
The second polyketide chain, the 2-methylbutyryl side chain, is synthesized by the diketide synthase LovF from acetyl-CoA and malonyl-CoA. sci-hub.seuniprot.orgresearchgate.net
Subsequently, dihydromonacolin L acid undergoes oxidation catalyzed by a cytochrome P450 monooxygenase, LovA, to form monacolin L acid and then monacolin J acid. sci-hub.seuniprot.orgresearchgate.net Finally, a transesterase, LovD, links the 2-methylbutyryl moiety (synthesized by LovF) to monacolin J acid, yielding this compound (mevinolinic acid in its acid form). sci-hub.seuniprot.orgresearchgate.net
The pathway can be summarized as the assembly of two polyketide chains – a nonaketide and a diketide – followed by modifications and esterification to form the final this compound molecule. uniprot.orgresearchgate.netnih.govasm.org
Genetic Regulation of this compound Biosynthesis
The genes responsible for this compound biosynthesis are organized into a gene cluster, which facilitates their coordinated expression. sci-hub.seresearchgate.netresearchgate.netmedcraveonline.comasm.org
In Aspergillus terreus, the this compound biosynthetic genes are located within a 64-kb cluster containing 18 genes. sci-hub.seresearchgate.net These genes encode the necessary enzymes and regulatory proteins for this compound production. Key genes within the cluster include lovA, lovB, lovC, lovD, lovE, and lovF. researchgate.netacs.orgresearchgate.netmedcraveonline.comasm.org
The lovB gene encodes the nonaketide synthase, and lovF encodes the diketide synthase, as discussed earlier. sci-hub.seresearchgate.netuniprot.orgacs.orgresearchgate.net lovC encodes the essential enoyl reductase that works in conjunction with LovB. sci-hub.semdpi.comresearchgate.netsjtu.edu.cn lovA encodes a cytochrome P450 monooxygenase involved in the oxidation steps. sci-hub.seuniprot.orgresearchgate.net lovD encodes the transesterase that forms the ester linkage. sci-hub.seuniprot.orgresearchgate.net
The lov cluster also includes regulatory genes. lovE is a key regulatory gene encoding a transcriptional activator (a GAL4-like transcriptional factor) that positively regulates the expression of other genes in the lov cluster. researchgate.netresearchgate.netnih.govmedcraveonline.commicrobiologyjournal.org Overexpression of lovE has been shown to significantly increase this compound production. researchgate.netmicrobiologyjournal.org Other genes in the cluster include those potentially involved in transport (lovT) and resistance (lovR), although some ORFs have unknown functions. sci-hub.seresearchgate.net
In Monascus species, a similar gene cluster for monacolin K biosynthesis (referred to as mok genes) has been identified, showing high similarity to the lov cluster in A. terreus. mdpi.comfspublishers.orgmdpi.com For instance, mokA and mokB are homologous to lovB and lovF, respectively, and mokE is homologous to lovC. mdpi.commdpi.comuniprot.org Overexpression of mok genes, such as mokE and mokI, has also been explored to enhance monacolin K production in Monascus. researchgate.netmdpi.comfspublishers.orgmdpi.com
The genetic regulation of this compound biosynthesis is complex and can be influenced by various factors, including carbon source availability and other environmental stimuli. sci-hub.sefspublishers.orgnih.govasm.org
Here is a table summarizing some key genes in the this compound biosynthetic cluster and their functions:
| Gene | Encoded Enzyme/Protein | Function in this compound Biosynthesis |
| lovB | This compound nonaketide synthase (LNKS) | Synthesizes the nonaketide backbone (dihydromonacolin L). sci-hub.seuniprot.orgresearchgate.net |
| lovF | This compound diketide synthase (LDKS) | Synthesizes the 2-methylbutyryl side chain. sci-hub.seuniprot.orgresearchgate.net |
| lovC | Enoyl reductase | Works with LovB to reduce intermediates during nonaketide synthesis. sci-hub.semdpi.comresearchgate.netsjtu.edu.cn |
| lovA | Cytochrome P450 monooxygenase | Oxidizes dihydromonacolin L to monacolin J acid. sci-hub.seuniprot.orgresearchgate.net |
| lovD | Transesterase | Links the diketide side chain to monacolin J acid to form this compound. sci-hub.seuniprot.orgresearchgate.net |
| lovE | Transcriptional activator | Positively regulates the expression of lov genes. researchgate.netresearchgate.netnih.govmedcraveonline.commicrobiologyjournal.org |
| lovR | Resistance gene | May be involved in self-resistance to this compound. sci-hub.seresearchgate.net |
| lovT | Transporter gene | May be involved in the transport of this compound. sci-hub.seresearchgate.net |
Transcriptional and Post-Transcriptional Regulatory Mechanisms
The regulation of this compound biosynthesis is multifaceted, involving both transcriptional and post-transcriptional mechanisms. The expression of the genes within the this compound biosynthetic cluster is tightly controlled. Two genes within the cluster, lovE and ORF13, are annotated to encode regulatory proteins. nih.gov LovE, a GAL4-like transcriptional factor, plays a significant role in controlling the expression levels of the lov genes. walshmedicalmedia.comnih.gov Deletion of lovE can lead to a cessation of this compound production, while its duplication can increase yield. walshmedicalmedia.com
Recent research highlights the involvement of reactive oxygen species (ROS) in regulating this compound biosynthesis at the transcriptional level. sci-hub.seresearchgate.netoup.com Unexpected environmental stimuli, such as quorum sensing-type molecules and support stimuli, have also been identified as inducers of this compound synthesis. sci-hub.seresearchgate.net Global transcription factors, including LaeA, are also implicated in the regulation of secondary metabolism, including this compound production. Overexpression of the laeA gene in A. terreus has been shown to increase this compound production. researchgate.netresearchgate.net
Post-transcriptional regulation, particularly involving RNA editing, has been suggested as a potential regulatory mechanism in isoprenoid biosynthesis pathways in plants, which share some similarities with polyketide synthesis. Studies in Arabidopsis have identified a mitochondrial protein, this compound INSENSITIVE 1 (LOI1), a pentatricopeptide repeat (PPR) protein, that appears to be involved in the post-transcriptional regulation of mitochondrial RNA and influences isoprenoid biosynthesis. oup.comnih.gov While this research is in plants, it suggests potential avenues for exploring similar post-transcriptional control in fungal this compound production.
Strategies for Enhanced this compound Production
Influence of Carbon and Nitrogen Substrate Utilization on Biosynthesis
The choice and concentration of carbon and nitrogen sources in the culture medium significantly impact both biomass formation and this compound production by Aspergillus terreus. ijpsonline.comnih.govasm.orgjbums.orgnih.gov These nutrients are directly linked to the synthesis of metabolites and biomass during fermentation. nih.gov
Studies using chemically defined media have investigated the influence of various carbon and nitrogen sources. While A. terreus can grow on a variety of substrates, the nitrogen source has a major impact on this compound biosynthesis. nih.govasm.org Glutamate (B1630785) and histidine have been shown to support the highest levels of this compound biosynthesis among tested organic and inorganic nitrogen sources. nih.govasm.org Complex nitrogen sources like yeast extract and soybean meal are also widely used and can significantly boost this compound synthesis. ijpsonline.comjbums.org
This compound biosynthesis is often initiated when the assimilation of the carbon source becomes limited. nih.gov Carbon and nitrogen sources are thought to exert complex regulation on gene expression and enzyme activities involved in polyketide synthesis, potentially through catabolite repression or signaling related to growth rate or substrate limitation. nih.govasm.org
The carbon-to-nitrogen (C/N) ratio in the medium is also a critical factor. An optimal initial C/N ratio is essential for achieving high productivity. jbums.orgnih.gov Research suggests that a C/N ratio of around 41.3 is optimal for maximizing this compound production, while lower ratios favor biomass production. jbums.org Nitrogen source limitation can significantly enhance the metabolic pathway leading to this compound production, as excess carbon is then directed towards secondary metabolite synthesis. nih.gov
Different carbon sources have varying effects. Lactose (B1674315), a slowly metabolized carbon source, in combination with nitrogen limitation (using soybean meal or yeast extract), has resulted in high this compound titers and specific productivity. ijpsonline.comnih.gov While glucose can be associated with higher this compound production at specific concentrations (e.g., 6% w/v), rapidly metabolized carbon sources can lead to uncontrolled fungal growth, increased viscosity, and decreased dissolved oxygen, negatively impacting this compound yield. jbums.orgresearchgate.net Fructose, while supporting high biomass production, may result in lower this compound yields compared to lactose. jbums.orgresearchgate.net
Here is a summary of the influence of some carbon and nitrogen sources on this compound production:
| Substrate Type | Specific Examples | Observed Effect on this compound Production | Reference |
| Nitrogen Sources | Glutamate, Histidine | Highest biosynthesis levels | nih.govasm.org |
| Nitrogen Sources | Yeast Extract, Soybean Meal | Significant boost in synthesis | ijpsonline.comjbums.org |
| Carbon Sources | Lactose | High titers under N-limited conditions | ijpsonline.comnih.gov |
| Carbon Sources | Glucose | Can support high production at optimal concentration; rapid metabolism can hinder yield | jbums.orgresearchgate.net |
| Carbon Sources | Fructose | Favors biomass production | jbums.orgresearchgate.net |
Optimization of Microbial Fermentation Processes for Yield Enhancement
Optimization of microbial fermentation processes is crucial for maximizing this compound yield. Both submerged fermentation (SmF) and solid-state fermentation (SSF) are employed for this compound production, with SSF often reported to yield higher amounts. e3journals.orgsci-hub.semdpi.com
Key parameters optimized in fermentation include temperature, pH, inoculum size and age, and fermentation period. mdpi.com Response surface methodology (RSM) and other statistical designs are commonly used to identify and optimize the interactive effects of these parameters and medium components on this compound production. ijpsonline.comnih.govmdpi.comhnxb.org.cnelsevier.esjfda-online.com
In SmF, typical conditions for A. terreus fermentation include temperatures around 28°C and pH between 5.8 and 6.3. nih.gov Controlling the dissolved oxygen level, often at 40% of air saturation, is also important. nih.gov While batch fermentation is used, fed-batch processes have demonstrated significant increases in this compound yield compared to conventional batch cultures. ijpsonline.comnih.govresearchgate.net A two-stage feeding strategy, for instance, improved the production rate by over 50%. nih.gov The use of a carbon- and nitrogen-free feed medium containing only mineral salts and biotin (B1667282) was found to be effective in semi-continuous operation, leading to a threefold higher production compared to batch fermentation. sci-hub.se
Pelleted growth of A. terreus in submerged cultures has sometimes resulted in higher this compound titers than filamentous growth. nih.govresearchgate.net Uncontrolled filamentous growth can occur with rapidly metabolized substrates, contributing to increased viscosity and reduced oxygen availability. researchgate.net
SSF offers advantages such as lower media cost, product stability, increased yield, and better substrate porosity. e3journals.orgmdpi.com Various agricultural wastes can be used as substrates in SSF. e3journals.orgmdpi.com Higher this compound production in SSF is linked to enhanced transcriptional rates of biosynthetic genes like lovE and lovF. e3journals.org Optimization studies in SSF using Omphalotus olearius have shown that factors like substrate amount and particle size are important for yield. elsevier.es For instance, a study achieved a high this compound yield using barley with a specific particle size under SSF conditions. elsevier.es
Optimization efforts also consider the addition of supplements to the growth medium. Some studies have shown that adding polyketide antibiotics or linoleic acid can enhance this compound production. jbiochemtech.com The presence of certain mineral elements like Fe, Zn, and Mn, as well as inducers such as linoleic acid, at optimal concentrations, can lead to the highest amounts of this compound. jbums.org
Here is an example of optimized fermentation medium composition for Pleurotus ostreatus in liquid fermentation:
| Component | Concentration (g/L) | Reference |
| Lactose | 24.0 | hnxb.org.cn |
| Cornmeal | 2.5 | hnxb.org.cn |
| Ammonium chloride | 2.5 | hnxb.org.cn |
| Potassium dihydrogen phosphate | 5.0 | hnxb.org.cn |
| Magnesium sulfate | 2.5 | hnxb.org.cn |
| Initial pH | 6.0 | hnxb.org.cn |
This optimized medium resulted in a significant increase in this compound content. hnxb.org.cn
Another study using RSM for Aspergillus terreus in SSF predicted maximum this compound yield under specific conditions:
| Parameter | Optimal Value | Reference |
| pH | 5.5 | mdpi.com |
| Temperature | 35 °C | mdpi.com |
| Inoculum size | 4 mL | mdpi.com |
| Inoculum age | 36 h | mdpi.com |
| Fermentation period | 48 h | mdpi.com |
This compound, a fungal secondary metabolite, is a well-characterized inhibitor of cholesterol biosynthesis. Its primary mechanism of action involves the mevalonate (B85504) pathway, a crucial metabolic route responsible for the production of cholesterol and other essential isoprenoids.
Molecular and Cellular Mechanisms of Lovastatin Action
Competitive Inhibition of 3-Hydroxy-3-Methylglutaryl-Coenzyme A (HMG-CoA) Reductase
Lovastatin functions as a competitive inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-Coenzyme A (HMG-CoA) reductase. smujo.id This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), a pivotal step in the mevalonate pathway. wikipedia.orgwikipedia.org By binding to the active site of HMG-CoA reductase, this compound competes with the natural substrate, HMG-CoA, thereby reducing the enzyme's catalytic activity. smujo.id
Elucidation of Inhibitory Kinetics and Enzyme Binding Properties
This compound binds to HMG-CoA reductase with high affinity, effectively competing with HMG-CoA. oup.com Studies have shown that statins, including this compound, bind to HMG-CoA reductase at nanomolar concentrations, while the natural substrate, HMG-CoA, binds at micromolar concentrations. oup.com This difference in binding affinity underlies the potent inhibitory effect of this compound on the enzyme. The inhibition kinetics are competitive, meaning that increasing concentrations of the substrate (HMG-CoA) can overcome the inhibition by this compound, although very high concentrations of this compound make this less efficient. Research utilizing techniques such as in vitro HMG-CoA reductase inhibition assays and molecular docking studies have been employed to determine the inhibitory potential and binding interactions of compounds with HMG-CoA reductase. japsonline.comjabonline.in These studies often involve measuring IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity. japsonline.com
Downstream Impact on the Mevalonate Pathway Flux
Inhibition of HMG-CoA reductase by this compound significantly reduces the production of mevalonate. wikipedia.orgbioscientifica.com As mevalonate is the precursor for all downstream isoprenoids, this inhibition leads to a decrease in the cellular concentrations of these vital molecules. The mevalonate pathway is responsible for synthesizing a diverse array of isoprenoids, including isopentenyl pyrophosphate (IPP), dimethylallyl pyrophosphate (DMAPP), geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP), ultimately leading to the synthesis of cholesterol and other sterols. wikipedia.orgwikipedia.orgwikipedia.org The reduction in mevalonate availability directly impacts the flux through this pathway, limiting the synthesis of these downstream intermediates.
Consequences of Mevalonate Pathway Attenuation
The attenuation of the mevalonate pathway flux due to HMG-CoA reductase inhibition by this compound has widespread consequences on various cellular processes that depend on isoprenoids.
Modulation of Isoprenoid Biosynthesis
The primary consequence of reduced mevalonate production is the decreased biosynthesis of isoprenoids. These lipid molecules are essential for numerous cellular functions, including protein prenylation, membrane integrity, and the synthesis of cholesterol and other lipids. smujo.idwikipedia.orgnih.gov this compound's action directly limits the availability of the building blocks required for the synthesis of longer-chain isoprenoids like FPP and GGPP. nih.gov
Geranylgeranyl Pyrophosphate (GGPP) Inhibition
Geranylgeranyl pyrophosphate (GGPP) is a 20-carbon isoprenoid synthesized from FPP and IPP. nih.gov GGPP is a precursor for the synthesis of geranylgeranylated proteins, another crucial class of prenylated proteins, including Rho, Rac, and Rap GTPases, which are involved in regulating various cellular processes like cell signaling, cytoskeletal organization, and membrane trafficking. bioscientifica.comnih.govoncotarget.com Similar to FPP, the synthesis of GGPP is dependent on the mevalonate pathway. Inhibition of HMG-CoA reductase by this compound leads to a reduction in the availability of its precursors, thereby decreasing the cellular levels of GGPP. nih.govoncotarget.com This reduction in GGPP impairs the geranylgeranylation of target proteins, affecting their localization and function. bioscientifica.comoncotarget.com Studies have shown that the effects of this compound can be reversed by the addition of exogenous GGPP, highlighting the importance of GGPP depletion in mediating some of this compound's cellular effects. oncotarget.comresearchgate.netashpublications.orgaacrjournals.org
Regulatory Effects on Small GTPases
Small GTPases, such as those belonging to the Rho, Rac, and Cdc42 families, act as molecular switches in numerous cellular processes, including cytoskeleton organization, cell proliferation, and survival. Their proper function often relies on post-translational modification by isoprenoids.
This compound treatment has been shown to perturb the signaling pathways involving Rho GTPases, including RhoA, RhoB, and RhoC. Inhibition of HMG-CoA reductase by this compound leads to a depletion of geranylgeranyl pyrophosphate (GGPP), a key isoprenoid required for the geranylgeranylation of Rho proteins. This lack of prenylation impairs the ability of Rho proteins to properly localize to the cell membrane, which is crucial for their activation and interaction with downstream effectors. Studies have demonstrated that this compound can decrease the membrane association of RhoA and RhoC. nih.gov In human trabecular meshwork cells, this compound enhanced the accumulation of RhoA and RhoB proteins, which was partially attributed to limiting their geranylgeranyl isoprenylation. arvojournals.org Despite reduced membrane localization, some research indicates that this compound can lead to an increase in the amount of activated, GTP-bound RhoA, B, and C in certain cell types, suggesting complex regulatory feedback mechanisms or effects on guanine (B1146940) nucleotide exchange factors (GEFs) or GTPase-activating proteins (GAPs). nih.gov this compound has also been shown to suppress RhoA activity in specific cellular contexts, impacting downstream pathways like Wnt/β-catenin signaling. researchgate.net The accumulation of unprenylated RhoA and RhoB may disrupt Rho-dependent regulation of cytoskeletal organization. arvojournals.org
Similar to Rho proteins, Rac1 and Cdc42, other members of the Rho family of GTPases, are subject to geranylgeranylation for proper membrane localization and function. This compound treatment has been observed to decrease the membrane-bound form of Rac1 and Cdc42. aai.orgbioscientifica.com This decreased membrane localization is consistent with the depletion of GGPP due to HMG-CoA reductase inhibition. aai.orgbioscientifica.com Interestingly, some studies have reported that this compound can significantly induce the expression of Rac1 and Cdc42 in macrophages in a dose- and time-dependent manner, while not affecting Ras or RhoA levels in the same context. aai.orgresearchgate.net This induction of Rac1 and Cdc42 expression, coupled with altered localization, can lead to the activation of downstream signaling pathways, such as the JNK pathway, contributing to cellular effects like apoptosis in macrophages. aai.orgresearchgate.net
Influence on Protein Prenylation Processes
This compound's inhibition of prenylation appears to affect geranylgeranylation more efficiently than farnesylation in some cell types. nih.gov This differential effect is significant because Rho, Rac, and Cdc42 are primarily geranylgeranylated, while many Ras proteins are farnesylated. nih.govaai.orgbioscientifica.com The reduction in protein prenylation, particularly geranylgeranylation, disrupts the normal function and localization of small GTPases, leading to downstream effects on various cellular processes. arvojournals.orgaai.orgbioscientifica.comoup.comnih.gov For instance, the inhibition of protein geranylgeranylation has been shown to play a crucial role in this compound-induced apoptosis in certain cancer cells. oup.com The impact on prenylation of proteins like PRL-3, which is involved in cancer metastasis, also highlights the broader implications of this compound's effect on this post-translational modification. aacrjournals.org
Intracellular Signaling and Cell Fate Modulation
This compound's influence on the mevalonate pathway and subsequent protein prenylation leads to significant modulation of intracellular signaling cascades, ultimately impacting cell fate processes such as cell cycle progression.
Cell Cycle Progression Regulation
This compound has been widely reported to affect the cell cycle, a tightly regulated series of events that leads to cell division.
A notable effect of this compound on cell cycle progression is the induction of arrest in the G1 phase in various cell types, including tumor and normal cells. nih.govnih.govtandfonline.comcapes.gov.br This G1 arrest is characterized by an accumulation of cells in this phase, preventing their progression into the DNA synthesis (S) phase. The mechanism underlying this arrest is linked to the stabilization and accumulation of cyclin-dependent kinase inhibitors (CKIs), such as p21 and p27. nih.gov These CKIs bind to and inhibit cyclin-dependent kinases (CDKs), which are essential for driving cell cycle transitions. The stabilization of p21 and p27 appears to be a key event in this compound-mediated G1 arrest. nih.gov
While it has been traditionally assumed that this compound's effect on cell cycle arrest is solely due to the inhibition of the mevalonate pathway and subsequent lack of isoprenoids necessary for cell cycle progression, some research suggests a potentially independent mechanism. One study proposed that the beta-lactone prodrug form of this compound might directly inhibit the proteasome, leading to reduced degradation and thus accumulation of p21 and p27, resulting in G1 arrest. nih.gov However, other studies support the link between mevalonate pathway inhibition and the cell cycle effects, as the addition of mevalonate can often rescue cells from this compound-induced G1 arrest, allowing them to re-enter the cell cycle synchronously. nih.govtandfonline.comcapes.gov.br It is important to note that the effectiveness and precise mechanism of this compound-induced G1 arrest and synchronization can vary depending on the cell type studied, and some research has questioned the ability of this compound to induce true G1 arrest and synchronization in all contexts. umich.edu
Table 1: Effect of this compound on Cell Cycle Progression
| Cell Type (Example) | This compound Concentration | Observed Effect | Key Mechanism(s) Involved | Citation |
| Human breast cancer cells (MCF-7, MDA-MB-231) | 10 µM | G1-phase arrest (up to 85%) | Linked to mevalonate pathway inhibition; reversible by mevalonate | nih.govtandfonline.comcapes.gov.br |
| Various tumor and normal cells | Not specified | G1-phase arrest | Stabilization of p21 and p27 | nih.gov |
| HEL cells | 10 µM | Increased unprenylated Rho | Inhibition of geranyl-geranylation | nih.gov |
| Macrophages | Various concentrations | Increased Rac1 and Cdc42 expression | Linked to mevalonate pathway inhibition; reversible by GGPP and FPP | aai.orgresearchgate.net |
Table 2: Effect of this compound on Rho GTPase Localization
| Cell Type (Example) | This compound Concentration | Observed Effect on Membrane Localization | Isoprenoid Affected | Citation |
| HEL cells | 10 µM | Decreased RhoA and C membrane association | Geranyl-geranylation inhibited more than farnesylation | nih.gov |
| Macrophages | 10 µM | ~50% decrease in membrane-bound Rac, RhoA, and Cdc42 | Geranylgeranylation | aai.org |
| ARO cells (thyroid cancer) | Various concentrations | Dose-dependently decreased membrane translocation of RhoA and Rac1, not Ras | GGPP depletion | bioscientifica.com |
Alterations in Cell Cycle Checkpoint Inhibitors (e.g., p21, p27)
This compound has been shown to induce cell cycle arrest, primarily in the G1 phase, in a variety of cell lines, including both tumor and normal cells tandfonline.compnas.org. This arrest is often associated with increased expression levels of cyclin-dependent kinase (CDK) inhibitors, such as p21 (p21WAF1/CIP1) and p27 (p27KIP1) cambridge.orgtandfonline.compnas.orgnih.govresearchgate.net.
Studies have indicated that this compound treatment leads to pronounced increases in p27KIP1 protein in various medulloblastoma cell lines cambridge.org. Increases in p21WAF1 protein have also been observed in specific medulloblastoma cell lines like Daoy and UW228, though not in all lines tested cambridge.org. In cultured rat vascular smooth muscle cells (VSMCs), this compound strongly induced p27Kip1 expression while suppressing DNA synthesis nih.gov. The mechanism underlying the accumulation of p21 and p27 appears to involve the inhibition of their proteasomal degradation by the pro-drug, β-lactone form of this compound, independent of its effect on HMG-CoA reductase tandfonline.compnas.orgoup.com. This stabilization of p21 and p27 leads to their accumulation and subsequent binding to CDK2, inhibiting its activity and resulting in G1 arrest tandfonline.compnas.org. While the increase in p21 and p27 protein levels is frequently observed, some studies suggest that increased p21 and p27 expression per se may not be solely responsible for all of this compound's effects, such as the down-regulation of E2F-1 in prostate cancer cells oup.com.
Impact on Cyclin D1 Expression
This compound treatment has been shown to decrease the expression of Cyclin D1, a protein crucial for the progression of cells into the S phase of the cell cycle nih.govspandidos-publications.com. In vascular smooth muscle cells, this compound reduced the expression of Cyclin D1, which, along with the induction of p27Kip1, may contribute to the suppression of DNA synthesis nih.gov. Similarly, in human HCT-116 colon cancer cells, this compound treatment decreased the levels of Cyclin D1 spandidos-publications.com. This reduction in Cyclin D1 levels can impair crucial S phase activities, potentially leading to cell death spandidos-publications.com. Studies in human cervical cancer HeLa cells also showed that Cyclin D1 protein and gene levels decreased with increasing statin dosage, including this compound plos.org. Furthermore, in prostate cancer cells, this compound treatment resulted in a reduction in the expression of cell cycle genes regulated by E2F-1, including Cyclin D1 oup.com. The combined treatment of gefitinib (B1684475) and this compound in cholangiocarcinoma cells also led to the downregulation of Cyclin D1 expression in a concentration-dependent manner oncotarget.com.
Mechanisms of Apoptosis and Necrosis Induction
This compound is known to induce cell death through both apoptosis and necrosis in various cell lines, particularly in cancer cells archivesofmedicalscience.comnih.govresearchgate.net. The induction of apoptosis is considered a key mechanism for the potential anti-cancer effects of statins archivesofmedicalscience.comresearchgate.net.
Several mechanisms contribute to this compound-induced apoptosis. One significant pathway involves the inhibition of the mevalonate pathway, leading to reduced isoprenylation of proteins like small GTPases (Ras, Rho, Rac) that are critical for cell survival signaling archivesofmedicalscience.com. This compound has been shown to induce cytochrome c release, which subsequently reduces pro-caspase-3 and increases activated caspase-3, key执行者 (executioners) of apoptosis nih.govoncotarget.com. This can occur independently of p53-induced apoptosis nih.govoncotarget.com.
This compound can also induce apoptosis by causing alterations in the cell cycle, reducing glutathione (B108866) levels, and activating proteins like p53 and Bax nih.gov. In lung cancer cell lines, this compound induced apoptosis and necrosis by affecting cell cycle checkpoints, decreasing glutathione, and activating apoptotic pathways involving cytochrome c, pro-caspase-3, and activated caspase-3 nih.gov.
In pancreatic cancer cells, this compound increased mitochondrial oxidative stress, leading to apoptosis mdpi.com. It also reduced lipid rafts in the plasma membrane and mitochondria, suppressing the activation of cell survival signals mediated by proteins like EGFR and AKT mdpi.com. This reduction in survival signals contributes to the induction of apoptosis mdpi.com. This compound can also enhance TRAIL-induced apoptosis by depleting cholesterol from lipid rafts and affecting the expression of death receptors like DR4 oncotarget.com.
While apoptosis is a prominent mechanism, this compound can also induce necrosis archivesofmedicalscience.comnih.govresearchgate.net. The specific factors determining whether a cell undergoes apoptosis or necrosis in response to this compound may depend on the cell type and the concentration of the drug.
Oxidative Stress Response Modulation
This compound has been shown to modulate oxidative stress responses, exhibiting both pro-oxidant and antioxidant properties depending on the context and concentration.
Alterations in Glutathione Levels
Glutathione (GSH) is a crucial antioxidant that helps protect cells against oxidative damage ashpublications.orgresearchgate.net. This compound treatment has been associated with alterations in intracellular glutathione levels.
In isolated rat hepatocytes, this compound promoted a concentration-dependent significant decrease in GSH concentration wjgnet.com. At a concentration of 10 μmol/L, this compound decreased GSH concentration by 84% wjgnet.com. Similarly, in sensitive acute myeloid leukemia (AML) blast cells and cell lines, this compound induced a depletion of intracellular reduced GSH ashpublications.org. This depletion can lower the capacity of cells to buffer against endogenous oxidants ashpublications.org.
Conversely, in cultured human endothelial cells, this compound treatment significantly increased glutathione peroxidase activity, an enzyme that utilizes GSH to neutralize hydrogen peroxide nih.gov. This suggests that in some cell types, this compound may enhance antioxidant defense mechanisms involving glutathione.
Generation and Scavenging of Reactive Oxygen Species (ROS)
This compound can influence the generation and scavenging of Reactive Oxygen Species (ROS). ROS are produced through various cellular processes, with mitochondria being a primary source nih.govfrontiersin.org. Oxidative stress occurs when ROS production overwhelms the cellular antioxidant defense system frontiersin.org.
Some studies indicate that this compound can induce ROS production. In human colorectal cancer cells, this compound impaired mitochondrial function, leading to increased mitochondrial ROS production nih.gov. This ROS production contributed to oxidative DNA damage nih.gov. This compound has also been reported to increase reactive oxygen species in isolated rat hepatocytes and pancreatic tissue, potentially contributing to toxicity researchgate.net.
However, this compound also exhibits antioxidant properties and can enhance ROS scavenging. It has been shown to inhibit the formation of hydrogen peroxide and superoxide (B77818) anion researchgate.net. This compound can reduce the oxidation of LDL by increasing the activity of antioxidant enzymes such as paraoxonase, arylesterase, and catalase researchgate.net. In cultured human endothelial cells, this compound significantly increased hydrogen peroxide consumption, suggesting an enhanced ability to scavenge H2O2 nih.gov. This compound may also affect the generation of oxygen radicals by inhibiting the isoprenoid reaction during the activation of NADPH oxidase jacc.org. Studies have shown that this compound can inhibit oxidative stress induced by various oxidants, including H2O2 oncotarget.com.
Furthermore, statins, including this compound, can modulate the Nrf2/HO-1 signaling pathway, which is crucial for cellular defense against oxidative stress mdpi.com. Statins can increase the DNA-binding activity of Nrf2 and induce the expression of its target genes, such as HO-1 and glutathione peroxidase (GPx), thereby protecting cells against oxidative stress mdpi.com. This compound has been shown to activate the Akt/Nrf pathway, contributing to its protective effects oup.com.
Effects on Gene Transcription and Protein Phosphorylation Networks
This compound influences cellular function by altering gene transcription and modulating protein phosphorylation networks. These effects are often linked to its primary mechanism of inhibiting the mevalonate pathway and its impact on protein isoprenylation.
This compound can influence the transcription of genes involved in cholesterol production, metabolism, uptake, and release mdpi.com. Beyond cholesterol metabolism, quantitative proteomic analysis in HL-60 cells treated with this compound revealed significant alterations in the expression levels of numerous proteins involved in various pathways nih.gov. This compound perturbed the estrogen receptor signaling pathway and altered glutamate (B1630785) metabolism through the down-regulation of glutamine synthetase and γ-glutamylcysteine synthetase nih.gov. It also led to a marked down-regulation of carbonate dehydratase II and perturbed the protein ubiquitination pathway nih.gov.
This compound can also modulate the expression of cell cycle regulatory genes, as discussed in previous sections, including the induction of p21 and p27 and the reduction of Cyclin D1 cambridge.orgnih.govoup.comspandidos-publications.complos.orgnih.gov. It can reduce the expression of E2F-1 regulated cell cycle genes such as c-myc, cyclin A, and cyclin B1 oup.com.
In terms of protein phosphorylation networks, this compound can inhibit the Ras/ERK1/2 pathway, which is involved in cell proliferation and survival nih.gov. This compound treatment significantly decreased ERK1/2 phosphorylation in a time- and concentration-dependent manner nih.gov. This effect was preventable by mevalonate, indicating its dependence on the mevalonate pathway inhibition nih.gov. This compound also decreased CREB phosphorylation and CREB-mediated gene expression nih.gov.
This compound has been shown to activate the Akt signaling pathway, which is involved in cell survival and growth mdpi.comoup.com. In LRRK2-G2019S parkinsonism models, this compound rescued neurite degeneration by activating anti-apoptotic Akt/Nrf signaling and inhibiting GSK3β activity through increased GSK3β (Ser9) phosphorylation oup.com. Inhibition of GSK3β subsequently decreased tau phosphorylation oup.com.
This compound can also affect other signaling molecules. In colon cancer cells, this compound inhibited caveolin-1-dependent cell survival signals mediated through Akt activation and its downstream effectors like phosphorylated ERK and STAT3 spandidos-publications.com.
RNA-Seq analysis in leukemic cells treated with this compound revealed a strong induction of the tumor suppressor gene KLF2 researchgate.net. KLF2 induction by this compound was responsible for lower expression of the FAM83A and DDIT4 oncogenes, which are involved in the activation of ERK1/2 researchgate.net. This suggests that this compound can suppress MAPK/ERK signaling through KLF2-mediated mechanisms researchgate.net.
Here is a summary of some research findings regarding this compound's effects on cell cycle proteins:
| Cell Line/Type | This compound Concentration | Treatment Duration | Effect on p21 | Effect on p27 | Effect on Cyclin D1 | Key Findings | Source |
| Medulloblastoma cell lines | Not specified | Not specified | Increased (cell line-dependent) | Increased | Not specified | May mediate anti-proliferative effects and apoptosis; p27 increase observed in all lines, p21 increase in specific lines. | cambridge.org |
| Rat Vascular Smooth Muscle Cells | 20 μM | 9 hours (pretreatment) | Not specified | Strongly Induced | Reduced | Suppressed DNA synthesis; effects mediated by p27 induction and cyclin D1 reduction. | nih.gov |
| Human Lung Cancer Cell Lines | 10 μM | 72 hours | Increased | Increased | Decreased | Adversely affected cell survival; increases in p21 and/or p27, decrease in Cyclin D1. | nih.gov |
| Human HCT-116 Colon Cancer Cells | 25 μM | Not specified | Not specified | Not specified | Decreased | Decreased levels of Cyclin D1, CDK2, pRb, and E2F1; more pronounced suppression with combination treatment. | spandidos-publications.com |
| Human Cervical Cancer HeLa Cells | Increasing dosage | Not specified | Increased | Not specified | Decreased | p21 induction is more sensitive to this compound than fluvastatin; Cyclin D1 protein and gene levels decreased with increased dosage. | plos.org |
| Prostate Cancer Cell Lines (PC-3, LNCaP, DU-145) | Not specified | 24 hours | Not consistently increased | Not consistently increased | Reduced | Reduced E2F-1 regulated cell cycle genes (c-myc, cyclin D1, cyclin A, cyclin B1); p21/p27 increase not solely responsible for E2F-1 downregulation. | oup.com |
| Human Cholangiocarcinoma Cells (HuH-28) | Concentration-dependent | Not specified | Not specified | Not specified | Downregulated | Combined treatment with gefitinib and this compound downregulated cyclin D1 and cyclin D3 expression, inducing cell cycle arrest. | oncotarget.com |
Cholesterol Raft Dynamics in Cellular Membranes
Lipid rafts are specialized microdomains within the plasma membrane characterized by their enrichment in cholesterol, sphingolipids, and gangliosides. These domains serve as dynamic platforms that compartmentalize and regulate various cellular processes, particularly signal transduction pathways mdpi.comfrontiersin.org. Cholesterol plays a crucial role in the formation and structural integrity of lipid rafts mdpi.comfrontiersin.org.
This compound, as an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, impacts cellular cholesterol levels and, consequently, the dynamics of cholesterol rafts mdpi.comresearchgate.netdrugbank.comnih.gov. By reducing the de novo synthesis of cholesterol, this compound can lead to a decrease in the cholesterol content of cellular membranes, including both the plasma membrane and mitochondrial membranes mdpi.comnih.govleaders-ent.com. This reduction in cholesterol content can disrupt the formation and stability of lipid rafts oncotarget.comjfda-online.comscielo.br.
Research has demonstrated that this compound treatment reduces the number of cholesterol rafts in the plasma membrane mdpi.comnih.gov. This depletion of lipid rafts has been shown to suppress the activation of certain signaling proteins that are typically localized within these domains, such as the epidermal growth factor receptor (EGFR) and AKT mdpi.comnih.gov. For instance, studies in pancreatic cancer cells treated with this compound showed a reduction in plasma membrane cholesterol content and a decrease in lipid rafts, accompanied by decreased phosphorylation levels of EGFR and AKT mdpi.comnih.gov. While total protein levels of EGFR and AKT remained unchanged, their activity within the raft compartments was suppressed mdpi.com.
Beyond the plasma membrane, this compound has also been found to reduce lipid rafts in mitochondria, impacting mitochondrial function and signaling mdpi.comnih.gov. In pancreatic cancer cells, this compound treatment reduced mitochondrial cholesterol content and lipid rafts, affecting processes like BCL2-BAX binding and the translocation of F1F0 ATPase in mitochondrial rafts mdpi.com.
The disruption of lipid rafts by this compound can have diverse cellular consequences, impacting the localization and function of various membrane proteins and signaling molecules. This includes effects on receptors critical for viral entry, such as CAR and integrins, and death receptors like DR4, influencing cellular susceptibility to viral infection and apoptosis induction oncotarget.comoncotarget.com. Furthermore, alterations in lipid rafts can affect the trafficking and surface expression of proteins like aquaporin-2 in renal cells and ecto-5′-nucleotidase in endothelial cells ahajournals.orgphysiology.org.
While cholesterol depletion is a primary mechanism by which this compound affects lipid rafts, the extent and nature of this disruption can vary depending on cell type, experimental conditions (e.g., presence of serum), and the specific lipid raft subtypes being examined (e.g., detergent-resistant membranes extracted with different detergents) nih.govphysiology.orgresearchgate.net. Some research indicates that significant cholesterol depletion by this compound in certain cell types may require prolonged exposure or serum-free conditions to prevent the uptake of exogenous cholesterol from lipoproteins researchgate.net.
The following table summarizes some observed effects of this compound on cholesterol and lipid rafts in different cell types:
| Cell Type | This compound Concentration | Treatment Duration | Observed Effect on Cholesterol/Lipid Rafts | Source |
| Human Pancreatic Cancer Cells | Not specified (LOVA) | Not specified | Reduced lipid rafts in plasma membrane and mitochondria; Decreased membranous cholesterol content. | mdpi.comnih.gov |
| Prostate Cancer Cells (C4-2) | 10 μM | 16 hours | Significantly decreased cholesterol and lipid raft levels on cell membranes. | oncotarget.comoncotarget.com |
| HepG2 cells | 10, 25, 50 μM | 4 hours | Reduced cellular cholesterol content (e.g., 81% of control at 50 μM). | jfda-online.com |
| Rat Hippocampal Neurons | 10 μM | 36 hours | Reduced APP levels in low-density Lubrol WX extractable lipid raft fractions, without altering cholesterol. | nih.gov |
| Renal Cells (MCD4) | Not specified | 72 hours | Reduced cellular cholesterol level to ~40% of control (with mevalonate and LDL-depleted medium). | physiology.org |
| Human Airway Epithelial Cells | 10 μM | 24 hours | Significantly depleted cholesterol in the plasma membrane. | leaders-ent.com |
Anti-inflammatory Mechanisms
This compound demonstrates significant anti-inflammatory properties through several distinct mechanisms. These actions contribute to its beneficial effects in conditions where inflammation plays a key role.
Reduction of High-Sensitivity C-Reactive Protein (hsCRP) Levels
This compound has been shown to reduce levels of high-sensitivity C-reactive protein (hsCRP), a widely used biomarker of inflammation and a predictor of cardiovascular risk. In the Air Force/Texas Coronary Atherosclerosis Prevention Study (AFCAPS/TexCAPS), this compound therapy reduced hsCRP levels by 14.8% (p<0.001). medscape.com Statins, in general, have been shown to reduce serum levels of hsCRP in patients with cardiovascular diseases, with a weighted mean difference of -0.97 mg/L (95% CI: -1.26 to -0.68 mg/L; P < 0.001) in a meta-analysis of randomized clinical trials. nih.gov This reduction in hsCRP levels is observed with both high-intensity and moderate/low-intensity statin treatments and is more pronounced with treatment durations longer than 10 weeks. nih.gov The mechanism for this reduction may involve the interruption of interleukin-6 (IL-6) production, a key cytokine that stimulates CRP synthesis by hepatocytes. nih.gov
Modulation of Pro-inflammatory Cytokine and Chemokine Expression (e.g., TNF-α, MCP-1)
This compound influences the expression of various pro-inflammatory cytokines and chemokines, contributing to its anti-inflammatory effects. Studies have shown that this compound can decrease the levels of tumor necrosis factor-alpha (TNF-α) and monocyte chemoattractant protein-1 (MCP-1). researchgate.netmdpi.com In a model of cerebral malaria, this compound treatment reduced elevated brain levels of IL-1β, TNF-α, IL-12, and MCP-1. researchgate.net In vitro studies using LPS-stimulated RAW264.7 macrophage cells demonstrated that this compound inhibited the expression of pro-inflammatory mediators, including iNOS and TNF-α. nih.gov This inhibition is mediated, in part, through the suppression of NF-κB translocation into the nucleus and the modulation of the PI3K/Akt/mTOR pathway. nih.govspandidos-publications.com this compound's ability to suppress the expression of pro-inflammatory chemokines like MCP-1 on endothelial cells and smooth muscle cells also contributes to its protective role in processes like atherosclerosis. mdpi.com
Improvements in Endothelial Function
This compound contributes to the improvement of endothelial function, which is often impaired in inflammatory and cardiovascular conditions. This is achieved through several mechanisms related to nitric oxide availability and the attenuation of endothelial dysfunction.
This compound enhances the production and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for generating nitric oxide (NO). nih.govnih.govresearchgate.net NO is a crucial molecule for maintaining vascular health, mediating vasodilation, inhibiting platelet aggregation and smooth muscle cell proliferation, and attenuating endothelium-leukocyte interactions. nih.govahajournals.org Statins, including this compound, increase eNOS expression, mainly by inhibiting the Rho/ROCK pathway or activating the PI3k/Akt or AMPK pathways. nih.gov this compound has been shown to increase KLF2 and eNOS expression and improve endothelial function as evidenced by increased tube formation and NO production in induced pluripotent stem cell-derived endothelial cells (iPSC-ECs). nih.gov Additionally, this compound can increase the concentration of tetrahydrobiopterin (B1682763) (BH4), a crucial cofactor for eNOS function, by increasing the activity of GTP cyclohydrolase 1 (GTPCH) and preventing BH4 oxidation, leading to reduced oxidative stress and improved eNOS function. nih.govresearchgate.net
This compound attenuates endothelial dysfunction, which is characterized by impaired endothelium-dependent vasodilation and is a key early event in the development of atherosclerosis. revespcardiol.orgahajournals.org this compound has been shown to improve clinical endothelial dysfunction, as indicated by increased reactive hyperemia index in patients with LMNA-related dilated cardiomyopathy. nih.govresearchgate.net It can also ameliorate endothelial-to-mesenchymal transition in glomeruli, partly through the suppression of oxidative stress and TGF-β1 signaling. frontiersin.org In experimental models, this compound improved endothelial function in aged rats, correlated with LDL-cholesterol lowering and reduced aortic intimal thickness. researchgate.nettums.ac.ir this compound's ability to reverse the inhibitory effects of oxidized low-density lipoprotein (ox-LDL) on eNOS expression also contributes to the restoration of endothelial function. ahajournals.org Furthermore, this compound can protect human endothelial cells from damage induced by factors like ionizing radiation. nih.gov
Immunomodulatory Effects
Modulation of T-cell and Antigen-Presenting Cell Responses
This compound has been shown to modulate the function of both T cells and antigen-presenting cells (APCs) ucsf.eduarchivesofmedicalscience.combiomedpharmajournal.org. Studies indicate that statins, including this compound, can inhibit the cytokine-inducible expression of MHC class II molecules and co-stimulatory molecules by APCs, thereby preventing antigen presentation to CD4+ T cells ucsf.edubiomedpharmajournal.orgarchivesofmedicalscience.com. This modulation impacts the initial stages of the immune response.
Furthermore, this compound can abrogate T-cell proliferation. This effect is thought to involve the modulation of GTPase-linked regulation of cell-cycle progression and proliferation ucsf.edu. Statins can also interfere with the formation of the immunological synapse by affecting cytoskeletal organization ucsf.edu.
This compound may influence T-cell differentiation. While some studies suggest that statins can inhibit the secretion of pro-inflammatory cytokines by inhibiting factors required for T helper 1 (Th1) cell differentiation, others indicate they might increase the secretion of anti-inflammatory Th2-type cytokines ucsf.edunih.gov. Research has also shown that statins can prevent Th1 cell differentiation archivesofmedicalscience.com.
Impact on Immune-mediated Processes and Autoimmune Diseases
The immunomodulatory properties of this compound suggest a potential role in influencing immune-mediated processes and autoimmune diseases ucsf.edubiomedpharmajournal.orgnih.gov. By suppressing key functions of the immune system, statins can impact the development of autoimmune conditions ucsf.edu.
Experimental studies have demonstrated that this compound can attenuate the clinical signs of experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis ucsf.edumedwinpublishers.com. This attenuation has been linked to a reduction in mononuclear-cell infiltration into the brain ucsf.edu. This compound has also been found to suppress experimental autoimmune retinal disease, inhibiting clinical ocular pathology, retinal vascular leakage, and leukocytic infiltration aai.org. This efficacy was reversed by the coadministration of mevalonolactone (B1676541), highlighting the involvement of the mevalonate pathway aai.org.
While the exact mechanisms are still being elucidated, the ability of this compound to modulate immune cell function and reduce inflammation contributes to its observed effects in models of autoimmune diseases ucsf.edubiomedpharmajournal.orgnih.gov.
Anti-atherosclerotic Actions (Cholesterol-Independent)
In addition to their well-established cholesterol-lowering effects that contribute to reducing atherosclerosis, this compound and other statins exert anti-atherosclerotic actions that are independent of lipid reduction nih.govdrugbank.comnih.govresearchgate.net. These pleiotropic effects play a significant role in stabilizing existing plaques and influencing thrombotic processes nih.govdrugbank.comnih.gov.
Stabilization of Atherosclerotic Plaques
This compound contributes to the stabilization of atherosclerotic plaques through mechanisms beyond lowering cholesterol nih.govnih.gove-lactancia.orgmdpi.com. This involves improving endothelial function, reducing inflammation at plaque sites, and potentially altering the composition of the plaque itself nih.govdrugbank.comnih.gov.
Studies have shown that statins can decrease the expression of endothelial adhesion molecules, such as ICAM-1, VCAM-1, and E-selectin, which are involved in the recruitment of inflammatory cells to the plaque nih.gov. By reducing the number of inflammatory cells, such as macrophages, within the plaque, this compound can decrease intraplaque proteolysis, potentially reducing the risk of plaque rupture oup.comjacc.org. This compound may also influence the composition of the lipid core within plaques, potentially making them less prone to disruption oup.com.
Research in animal models has demonstrated that even with similar cholesterol levels, statin treatment can lead to plaque characteristics more consistent with stability, such as fewer macrophages and less calcification oup.comjacc.org.
Inhibition of Platelet Aggregation
This compound has been shown to inhibit platelet aggregation nih.gov. This effect is considered one of the mechanisms by which statins exert an antithrombotic effect ahajournals.organnualreviews.org. Studies have demonstrated that this compound can reduce collagen-induced platelet aggregation and thromboxane (B8750289) formation nih.gov.
The inhibition of platelet aggregation by statins may occur through both lipid-dependent and lipid-independent mechanisms annualreviews.org. While lowering cholesterol can influence platelet membrane fluidity, statins also appear to have direct effects on platelet function annualreviews.org. Research has shown that this compound can reduce platelet dense granule secretion and prolong platelet reactivity test closure times ahajournals.org.
Anticoagulant Effects
This compound also exhibits anticoagulant effects nih.gov. Statins can influence various components of the coagulation cascade ahajournals.orgmdpi.com.
Studies suggest that statins can affect the expression of tissue factor (TF), a key initiator of the coagulation pathway ahajournals.orgmdpi.com. They may also influence the levels and function of coagulation factors such as VII, VIII, and von Willebrand factor ahajournals.orgmdpi.com. The inhibition of Rho family activation is considered one of the key mechanisms through which statins exert an anticoagulant effect ahajournals.org. Furthermore, a profibrinolytic activity has been suggested, as statins may inhibit plasminogen activator inhibitor-1 and upregulate tissue-type plasminogen activator ahajournals.org.
Anti-biofilm Activity and Underlying Mechanisms
Emerging research indicates that this compound possesses anti-biofilm activity against certain microorganisms mdpi.comscienceopen.comacs.orgnih.govresearcher.life. Biofilms are structured communities of microorganisms embedded in an extracellular matrix, which can contribute to increased resistance to antimicrobial agents researcher.life.
Studies have shown that this compound can inhibit the formation of biofilms and, in some cases, disrupt preformed biofilms mdpi.comscienceopen.comacs.org. For example, this compound has been observed to inhibit biofilm formation by Bacillus subtilis mdpi.comscienceopen.comacs.org.
The underlying mechanisms of this compound's anti-biofilm activity are being investigated. Research suggests that this compound may interfere with the aggregation and amyloid formation of key extracellular matrix proteins, such as TasA and TapA in Bacillus subtilis scienceopen.comacs.org. Molecular docking studies have indicated that this compound can form stable interactions with proteins like TasA mdpi.com. While the precise mechanisms can vary depending on the microbial species, the ability of this compound to interfere with biofilm matrix components appears to be a significant factor scienceopen.comacs.org. Some evidence also suggests that statins might modulate toll-like receptors and operate through anti-inflammatory pathways that reduce biofilm formation nih.gov.
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
| This compound | 53232 |
| Mevalonate | 455004 |
| Isoprenoids | - |
| Rho | - |
| Rac | - |
| Cdc42 | - |
| ICAM-1 | - |
| VCAM-1 | - |
| E-selectin | - |
| Thromboxane | 1142 |
| Tissue Factor | - |
| Factor VII | - |
| Factor VIII | - |
| von Willebrand factor | - |
| Plasminogen activator inhibitor-1 | - |
| Tissue-type plasminogen activator | - |
| TasA | - |
| TapA | - |
| Mevalonolactone | 7004 |
| Squalene | 5280738 |
| Simvastatin (B1681759) | 5464454 |
| Atorvastatin | 60823 |
| Pravastatin | 54687223 |
| Rosuvastatin | 446147 |
| Mevastatin (B1676542) | 456536 |
| Linalool | 6549 |
| Bacillus subtilis | - |
| Aspergillus terreus | - |
Note: PubChem CIDs for complex biological entities like proteins (e.g., ICAM-1, TasA) or entire organisms (e.g., Bacillus subtilis) are not applicable in the same way as for small molecules. CIDs are provided for the chemical compounds mentioned.## The Pleiotropic Actions of this compound: Beyond Cholesterol Lowering
Pleiotropic Pharmacological Activities of Lovastatin
Anti-atherosclerotic Actions (Cholesterol-Independent)
Beyond their primary lipid-lowering function in combating atherosclerosis, statins, including this compound, exert significant anti-atherosclerotic effects that are independent of their impact on cholesterol levels nih.govdrugbank.comnih.govresearchgate.net. These pleiotropic effects contribute to the stabilization of existing atherosclerotic plaques and influence thrombotic events nih.govdrugbank.comnih.gov.
Stabilization of Atherosclerotic Plaques
This compound contributes to the stabilization of atherosclerotic plaques through various mechanisms distinct from cholesterol reduction nih.govnih.gove-lactancia.orgmdpi.com. These mechanisms include improving endothelial function, reducing inflammation within the plaque, and potentially altering plaque composition nih.govdrugbank.comnih.gov.
Statins can decrease the expression of adhesion molecules on endothelial cells, thereby reducing the recruitment of inflammatory cells, such as macrophages, to the plaque site nih.gov. A reduction in intraplaque macrophages can lead to decreased proteolytic activity, which is crucial for maintaining the integrity of the fibrous cap that covers the plaque and prevents its rupture oup.comjacc.org. This compound may also influence the characteristics of the plaque's lipid core, potentially making it less susceptible to rupture oup.com.
Experimental studies have shown that statin treatment can lead to plaque features associated with increased stability, such as reduced macrophage content and calcification, even when cholesterol levels are comparable to control groups oup.comjacc.org.
Inhibition of Platelet Aggregation
This compound has been shown to inhibit platelet aggregation, a key process in the formation of blood clots nih.gov. This effect is considered a contributor to the antithrombotic properties of statins ahajournals.organnualreviews.org. Studies have demonstrated that this compound can reduce platelet aggregation induced by agents like collagen and decrease the formation of thromboxane (B8750289), a potent platelet activator nih.gov.
The inhibition of platelet aggregation by statins may involve both lipid-dependent and lipid-independent pathways annualreviews.org. While changes in platelet cholesterol content can influence their function, statins also appear to exert direct inhibitory effects on platelet activation annualreviews.org. Research indicates that this compound can reduce the secretion of dense granules from platelets and prolong closure times in platelet function tests ahajournals.org.
Anticoagulant Effects
This compound also exhibits anticoagulant properties, influencing the complex cascade of blood coagulation nih.gov. Statins have been reported to affect the expression of tissue factor (TF), a critical component in initiating coagulation ahajournals.orgmdpi.com.
Furthermore, statins may influence the activity and levels of several coagulation factors, including Factor VII, Factor VIII, and von Willebrand factor ahajournals.orgmdpi.com. Inhibition of the Rho family of GTPases is considered a significant mechanism underlying the anticoagulant effects of statins ahajournals.org. Additionally, statins may promote fibrinolysis, the process of breaking down blood clots, by inhibiting plasminogen activator inhibitor-1 and upregulating tissue-type plasminogen activator ahajournals.org.
Anti-biofilm Activity and Underlying Mechanisms
Recent research has highlighted an intriguing property of this compound: its activity against microbial biofilms mdpi.comscienceopen.comacs.orgnih.govresearcher.life. Biofilms are complex communities of microorganisms encased in a self-produced matrix, which provides protection and contributes to antibiotic resistance researcher.life.
Studies have shown that this compound can inhibit the formation of biofilms and, in some cases, lead to the disruption of established biofilms mdpi.comscienceopen.comacs.org. For instance, this compound has been observed to effectively inhibit biofilm formation by Bacillus subtilis mdpi.comscienceopen.comacs.org.
The mechanisms behind this compound's anti-biofilm activity are an active area of research. Evidence suggests that this compound may interfere with the assembly and aggregation of key extracellular matrix proteins, such as TasA and TapA in Bacillus subtilis scienceopen.comacs.org. Molecular studies indicate that this compound can form stable interactions with proteins involved in biofilm structure mdpi.com. While the specific mechanisms may vary depending on the microbial species, the disruption of biofilm matrix components appears to be a significant factor scienceopen.comacs.org. Some research also suggests that statins might influence biofilm formation by modulating host immune responses, such as Toll-like receptor signaling nih.gov.
Investigational Therapeutic Applications of Lovastatin and Associated Mechanisms
Oncological Research and Chemoprevention
Lovastatin, a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, has garnered significant attention for its potential anti-cancer properties. nih.gov Initially developed for its cholesterol-lowering effects, emerging research has illuminated its capacity to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and modulate signaling pathways integral to tumor growth and survival. nih.govnih.gov
Studies on human lung cancer cell lines have demonstrated that this compound can suppress cell proliferation and induce apoptosis. amegroups.orgoncotarget.com Research indicates that this compound's inhibitory effects on lung adenocarcinoma cells may be mediated through the regulation of the ERK1/2 and COX-2 signaling pathways. amegroups.org Specifically, this compound treatment has been shown to decrease the expression of phosphorylated ERK1/2 and c-JUN, while increasing the expression of the pro-apoptotic protein BAX. amegroups.org Furthermore, investigations have revealed that the lactone form of this compound, but not the acid form, elicits apoptotic death in lung cancer cells. oncotarget.com This effect is concentration-dependent, with IC50 values of 76.7 µM in A549 cells and 45.2 µM in H358 cells. oncotarget.com In some non-small cell lung cancer (NSCLC) cells, this compound sensitivity has been linked to the status of the TP53 gene, with cells having mutant or null TP53 showing greater sensitivity. mdpi.com
Table 1: Effects of this compound on Lung Cancer Cell Lines
| Cell Line | This compound Effect | Key Findings |
|---|---|---|
| A549 | Suppressed cell viability and colony formation. amegroups.org | Decreased protein expression of p-ERK1/2/ERK1/2, p-c-JUN/c-JUN, COX-2, and BCL-2; increased BAX protein expression. amegroups.org |
| H358 | Concentration-dependent cytotoxicity. oncotarget.com | IC50 value of 45.2 µM for this compound lactone. oncotarget.com |
| H1355, CL1, H1299 | More sensitive to this compound. mdpi.com | These cell lines have mutant or null TP53. mdpi.com |
| H460 | Less sensitive to this compound. mdpi.com | This cell line expresses wild-type TP53. mdpi.com |
In the context of pancreatic ductal adenocarcinoma (PDAC), this compound has been shown to induce apoptosis by increasing mitochondrial oxidative stress. mdpi.comnih.gov It achieves this by reducing lipid rafts in both the plasma membrane and mitochondria, which in turn suppresses the activation of EGFR and AKT signaling pathways. mdpi.comnih.gov this compound also diminishes the binding of B-cell lymphoma 2 (BCL2) to Bcl-2-associated X protein (BAX). mdpi.com Notably, this compound can modulate drug resistance. In gemcitabine-resistant pancreatic cancer cells, which exhibit increased lipid rafts, this compound treatment reduces these rafts and restores sensitivity to gemcitabine (B846). mdpi.comnih.gov Studies have also shown that this compound inhibits the proliferation of pancreatic cancer cell lines regardless of their K-ras mutation status, though the effects on protein phosphorylation and the extent of apoptosis can differ. nih.gov
Table 2: this compound's Impact on Pancreatic Cancer Cells
| Cell Line(s) | Key Effect | Mechanism of Action |
|---|---|---|
| MIA, PANC1 (and Gemcitabine-resistant derivatives) | Induces apoptosis and overcomes gemcitabine resistance. mdpi.comnih.gov | Increases mitochondrial oxidative stress; reduces lipid rafts in plasma membrane and mitochondria; suppresses EGFR and AKT activation. mdpi.comnih.gov |
| SW-850 (K-ras wild-type), A818-4 (K-ras mutant) | Inhibits proliferation and induces apoptosis. nih.gov | Induces cell cycle arrest in G1 and G2/M phases. nih.gov |
Breast Cancer: this compound has demonstrated the ability to inhibit the proliferation of breast cancer cell lines, with the MDAMB231 cell line showing particular sensitivity. nih.govresearchgate.net Both the acid and lactone forms of this compound are effective, though the acid form often shows greater potency in altering protein expression. nih.govresearchgate.net Mechanistically, this compound has been found to modulate the E2F1 and AKT signaling pathways. nih.gov In HER2-overexpressing breast cancer cells, this compound enhances the anti-proliferative effects of trastuzumab. ascopubs.org
Ovarian Cancer: Research has shown that this compound induces apoptosis in ovarian cancer cells in a p53-independent manner. nih.govnih.gov It can also synergize with the chemotherapeutic agent doxorubicin, sensitizing multi-drug resistant cells by a mevalonate-independent mechanism that likely involves the inhibition of P-glycoprotein. nih.govnih.govresearchgate.net Lipophilic statins like this compound have been found to induce apoptosis in various ovarian cancer cell lines. mdpi.com
Cervical Cancer: In the HeLa human cervical cancer cell line, this compound has been shown to inhibit proliferation, promote apoptosis, inhibit migration, and cause cell cycle arrest. nih.gov The anti-tumor effect in these cells may be mediated by the downregulation of miR-92a-1-5p and the subsequent upregulation of TP53 expression. nih.gov The IC50 for this compound's inhibition of HeLa cell proliferation has been reported to be 14μmol/L. nih.gov
Liver Cancer: In studies involving the HepG-2 liver cancer cell line, this compound was found to be the most potent among three tested statins in suppressing tumor cell growth. nih.gov It significantly reduces cell viability and proliferation while inducing apoptosis. nih.gov The mechanism involves the activation of ROS-dependent mitochondrial and endoplasmic reticulum stress pathways. nih.gov In a rat model of chemically induced liver cancer, this compound treatment reduced the volume of liver nodules by 50% and decreased cell proliferation within these nodules. nih.goviiarjournals.org
Colon Cancer: this compound has been observed to induce apoptosis in various colon cancer cell lines, including SW480, HCT116, LoVo, and HT29, with varying degrees of sensitivity. aacrjournals.orgnih.gov Furthermore, pretreatment with this compound can significantly augment the apoptosis induced by standard chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU) and cisplatin. aacrjournals.orgnih.gov This effect is associated with a decrease in the anti-apoptotic protein bcl-2 and an increase in the pro-apoptotic protein bax. aacrjournals.orgnih.gov
Table 3: Summary of this compound's Effects on Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Key Findings |
|---|---|---|
| Breast | MDAMB231, MDAMB468, BT474, SKBR3 | Inhibits proliferation; modulates E2F1 and AKT pathways; enhances trastuzumab's effect. nih.govresearchgate.netascopubs.org |
| Ovarian | A2780, UCI 101, HeyA8, ID8, OVCAR5, SKOV3ip1 | Induces p53-independent apoptosis; synergizes with doxorubicin. nih.govnih.govmdpi.com |
| Cervical | HeLa | Inhibits proliferation and migration; promotes apoptosis; upregulates TP53. nih.gov |
| Liver | HepG-2 | Reduces cell viability; induces apoptosis via ROS-dependent mitochondrial and ER stress. nih.gov |
| Colon | SW480, HCT116, LoVo, HT29 | Induces apoptosis; augments apoptosis from 5-FU and cisplatin. aacrjournals.orgnih.gov |
An emerging area of research is the potential of this compound to target brain tumor stem cells (BTSCs), a subpopulation of cells responsible for tumor recurrence and resistance to therapy. nih.govnih.govresearchgate.net By inhibiting the mevalonate (B85504) pathway, this compound affects signaling cascades and oncogenes associated with BTSCs. nih.govnih.govresearchgate.net In glioma stem cells, this compound has been shown to induce the degradation of Skp2, leading to decreased neurosphere formation and proliferation. nih.gov It may also target glioma stem cells by modulating the expression of doublecortin (DCX). nih.gov In medulloblastoma, which also contains a subpopulation of cancer stem cells, preclinical studies indicate that this compound can prevent proliferation and induce apoptosis. nih.gov
The antitumor activity of this compound is multifaceted and stems from its primary function as an HMG-CoA reductase inhibitor. nih.govdrugbank.com This inhibition depletes downstream products of the mevalonate pathway, which are crucial for various cellular processes that are often dysregulated in cancer. nih.gov
Key mechanisms include:
Inhibition of Isoprenylation: The mevalonate pathway produces isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (isoprenylation) of small GTP-binding proteins such as Ras and Rho. aacrjournals.org These proteins are critical signal transducers in pathways that control cell proliferation, survival, and migration. By inhibiting their function, this compound can arrest the cell cycle and induce apoptosis. nih.govnih.gov
Induction of Apoptosis: this compound has been shown to induce apoptosis through various mechanisms. In colon cancer cells, it decreases the expression of the anti-apoptotic protein bcl-2 and increases the pro-apoptotic protein bax. aacrjournals.orgnih.gov In liver cancer cells, it triggers apoptosis by activating ROS-dependent mitochondrial and ER stress pathways. nih.gov In ovarian cancer cells, it induces apoptosis in a p53-independent manner. nih.govnih.gov
Cell Cycle Arrest: this compound can cause cancer cells to arrest in the G1 phase of the cell cycle. nih.gov This is often associated with increased expression of cell-cycle checkpoint inhibitors like p21 and p27. nih.gov
Modulation of Signaling Pathways: this compound impacts several key signaling pathways involved in cancer. In breast cancer cells, it modulates the E2F1 and AKT-signaling pathways. nih.gov In lung cancer, it has been shown to regulate the ERK1/2 and COX-2 pathways. amegroups.org
Inhibition of Angiogenesis: Some studies suggest that statins, including this compound, can inhibit tumor-induced angiogenesis, the formation of new blood vessels that tumors need to grow. nih.gov
Mechanistic Basis of Antitumor Activity
Inhibition of Tumor Cell Proliferation and Viability
This compound has been observed to impede the growth and survival of various cancer cells through several mechanisms, primarily centered on the disruption of the cell cycle and the targeting of specific cancer cell populations. In lung cancer cell lines, this compound treatment has been shown to adversely affect cancer cell survival by increasing the expression of cell-cycle checkpoint inhibitors such as p21WAF and p27KIP, while concurrently decreasing the levels of cyclin D1, a protein crucial for cell cycle progression. nih.gov
Research on breast cancer cells has demonstrated that this compound, particularly when combined with the chemotherapeutic agent paclitaxel, significantly inhibits cell proliferation and migration. nih.gov This combination therapy was also found to induce cell cycle arrest in the S phase, a critical stage for DNA replication. nih.gov Furthermore, studies focusing on cancer stem cells (CSCs), a subpopulation of cells believed to drive tumor growth and recurrence, have shown that this compound can preferentially inhibit nasopharyngeal carcinoma (NPC) stem cells compared to their non-stem counterparts. nih.gov Preclinical investigations into medulloblastoma, a type of brain cancer, have also indicated that this compound can prevent the proliferation of these cancer cells. nih.gov
Induction of Cancer Cell Apoptosis and Necrosis
This compound has been shown to trigger programmed cell death (apoptosis) and necrosis in cancer cells through multiple molecular pathways. In lung cancer cells, this compound treatment leads to significant increases in both apoptosis and necrosis. nih.gov The mechanism involves the activation of key apoptotic proteins, including p53 and Bax, which results in the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executive enzymes of apoptosis. nih.gov
In human hepatoma (HepG2) cells, this compound induces apoptosis by causing a rapid and sustained increase in intracellular calcium concentration. This calcium signaling activates calpain, which in turn triggers the mitochondrial apoptotic pathway involving caspase-9 and caspase-3. Similarly, in pancreatic ductal carcinoma cells, this compound was found to increase mitochondrial oxidative stress, a condition that can lead to apoptosis. mdpi.com
Interestingly, the mechanism of apoptosis induction can vary between cancer types. While the p53 tumor suppressor protein is involved in this compound's effect on lung cancer cells, studies on ovarian cancer have demonstrated that this compound induces apoptosis in a p53-independent manner. nih.govnih.gov The compound has also been shown to induce apoptosis in medulloblastoma cells and nasopharyngeal carcinoma stem cells. nih.govnih.gov
Regulation of Oncogenic Signaling Pathways
This compound has been found to modulate several key signaling pathways that are often dysregulated in cancer, thereby contributing to its anti-tumor effects. A significant target is the mevalonate pathway, which produces isoprenoids necessary for the function of small GTPases like Rho. In colon cancer cells, this compound inhibits RhoA activity, which leads to the suppression of two critical oncogenic pathways: the canonical Wnt/β-catenin signaling pathway and the alternative Wnt-YAP/TAZ signaling pathway. nih.govnih.gov
In pancreatic cancer cells, this compound's impact extends to the reduction of lipid rafts, which are specialized microdomains in the cell membrane. mdpi.com This disruption leads to the suppressed activation of the Epidermal Growth Factor Receptor (EGFR) and its downstream effector, AKT, a central protein in cell survival signaling. mdpi.com Similarly, in lung adenocarcinoma cells, this compound was shown to selectively attenuate the phosphorylation of both the EGF receptor and Akt, while simultaneously activating the AMP-activated protein kinase (AMPK) pathway, a metabolic sensor and tumor suppressor. researchgate.net The inhibition of the Akt pathway and activation of the AMPK pathway are considered key mechanisms for this compound's ability to inhibit survival in these cells.
Sensitization of Cancer Cells to Chemotherapeutic Agents
A significant area of investigation is this compound's potential to enhance the efficacy of conventional cancer therapies. Research has shown that this compound can sensitize cancer cells to various chemotherapeutic agents, potentially overcoming drug resistance. In nasopharyngeal carcinoma, this compound was found to increase the sensitivity of cancer stem cells to chemotherapy. nih.gov
Studies in ovarian cancer have demonstrated a synergistic effect between this compound and doxorubicin. nih.gov This synergy appears to occur through a novel mevalonate-independent mechanism that involves the inhibition of P-glycoprotein, a membrane pump that actively removes chemotherapeutic drugs from cancer cells, thus contributing to multidrug resistance. nih.gov A broader analysis of drug interactions found that this compound exhibited net synergism with several other agents, including tamoxifen, methotrexate, and rapamycin. nih.gov
Furthermore, this compound has been shown to sensitize prostate cancer cells to apoptosis induced by Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a molecule that can selectively kill cancer cells. researchgate.net In lung cancer models, this compound treatment showed promise for overcoming resistance to docetaxel (B913) in cells with abnormal TP53, a common feature in chemoresistant tumors. mdpi.com In various murine tumor models, this compound potentiated the cytotoxic activity of doxorubicin. researchgate.net
Chemopreventive Studies
The potential of this compound to prevent the development of cancer, known as chemoprevention, is suggested by its fundamental mechanism of action. By inhibiting HMG-CoA reductase, statins may interfere with the processes that lead to malignant transformation. nih.gov Preclinical and clinical data have suggested potential chemopreventive effects of statins against a variety of cancers, including those of the breast and colon. nih.gov Research in lung cancer models suggests that targeting the HMG-CoA reductase pathway could be an approach to reverse airway preneoplasias before they progress to malignancy. nih.gov
Neurodegenerative Disease Research
Investigations in Alzheimer's Disease Models
Research into the effects of this compound in the context of Alzheimer's disease (AD) has yielded conflicting results depending on the specific experimental model and context.
One study using the Tg2576 mouse model of AD found that while this compound treatment successfully reduced plasma cholesterol levels, it unexpectedly enhanced the production of beta-amyloid (Aβ) peptides and increased the number of amyloid plaques in the hippocampus and cortex of female mice. nih.govresearchgate.net No such effect was observed in male mice. nih.gov This finding suggested that low plasma cholesterol might be a risk factor for AD in females under these specific experimental conditions. nih.gov
Another line of investigation using different models provided a more nuanced picture. nih.gov In vitro experiments with differentiated human neuroblastoma cells showed that this compound was able to significantly reduce the levels of secreted Aβ. nih.govresearchgate.net However, in an in vivo rat model, this compound did not reduce brain cholesterol or Aβ levels. nih.gov Despite this, the treatment did induce a notable increase in the mature form of the sterol regulatory element-binding protein-2 (SREBP-2) and its target gene HMGCR in the brain, indicating that it successfully modified the mevalonate pathway within the central nervous system. nih.govresearchgate.net
Conversely, other research has pointed to a neuroprotective role for this compound. It has been shown that this compound can prevent the death of nerve cells in conditions mimicking those found in Alzheimer's disease. j-alz.com The proposed mechanism involves the stimulation of nerve cells to produce a specific receptor for Tumor Necrosis Factor-alpha (TNF-α), which in turn activates a cellular signaling pathway known to have strong protective effects on neurons. j-alz.com
Studies in Parkinson's Disease Models
This compound has been the subject of investigation in preclinical models of Parkinson's disease (PD), a neurodegenerative disorder characterized by the pathological aggregation of the protein alpha-synuclein (B15492655) (α-syn). Research has focused on understanding the molecular mechanisms through which this compound might confer protective effects against the development of PD pathology.
Attenuation of Alpha-Synuclein Aggregation and Phosphorylation
A key pathological hallmark of Parkinson's disease is the abnormal aggregation of α-synuclein in neurons. nih.gov Studies have shown that abnormal lipids can promote the misfolding of this protein. nih.gov Research using cellular models of synucleinopathy, including HEK293 cells transfected with α-syn-GFP and SH-SY5Y cells, has demonstrated that this compound can attenuate the aggregation and phosphorylation of α-synuclein induced by α-syn preformed fibrils (PFFs) in a concentration-dependent manner. nih.govnih.gov
The mechanism appears to involve the inhibition of casein kinase 2 (CK2), an enzyme implicated in α-synuclein phosphorylation. nih.gov By decreasing the expression and kinase activity of CK2, this compound reduces the phosphorylation of α-synuclein, a critical step that often precedes its aggregation. nih.gov In transgenic mouse models that overexpress human α-synuclein, this compound treatment has been shown to reduce its accumulation. researchgate.netnih.gov Furthermore, in vitro fluorescence assays have confirmed that naturally-derived statins, particularly this compound, can directly inhibit the growth of α-synuclein fibrils. neurology.org This effect was not observed with synthetic statins, suggesting a structural basis for this inhibitory activity. neurology.org
| Model System | Key Finding | Mechanism | Reference |
|---|---|---|---|
| HEK293 and SH-SY5Y cells | Reduced α-synuclein aggregation and phosphorylation | Inhibition of Casein Kinase 2 (CK2) activity | nih.govnih.gov |
| In vitro fluorescence assay | Direct inhibition of α-synuclein fibril growth | Specific to naturally-derived statins | neurology.org |
| Transgenic mice overexpressing α-syn | Decreased accumulation of α-synuclein | Not specified | researchgate.netnih.gov |
Impact on Oxidative Stress and Epigenetic Dysregulation in PD
In addition to its effects on protein aggregation, this compound has been shown to counteract other pathological processes induced by α-synuclein PFFs in cellular models of PD. nih.gov Oxidative stress, a condition characterized by an imbalance of reactive oxygen species (ROS), is a known contributor to neuronal death in Parkinson's disease. nih.gov
Studies in SH-SY5Y cells have revealed that α-syn PFFs increase the levels of ROS, malondialdehyde (MDA), and hydrogen peroxide. nih.gov this compound treatment was found to reduce these markers of oxidative stress in a concentration-dependent manner. nih.gov This anti-oxidant property may contribute to its protective effect on cell viability. nih.gov
Furthermore, this compound has been observed to attenuate epigenetic dysregulation, specifically histone acetylation, which is induced by α-syn PFFs. nih.gov Epigenetic modifications can alter gene activity without changing the DNA sequence and are thought to play a role in neuronal cell death in PD. nih.gov By mitigating these changes, this compound may help preserve normal gene expression patterns and protect neuronal cells. nih.gov
| Pathological Process | Effect of α-syn PFFs | Effect of this compound | Reference |
|---|---|---|---|
| Oxidative Stress (ROS, MDA, H₂O₂) | Increased levels | Reduced levels (concentration-dependent) | nih.gov |
| Epigenetic Dysregulation (Histone Acetylation) | Increased | Attenuated | nih.gov |
Exploration of Neuroprotective Effects
Beyond its specific actions in Parkinson's disease models, this compound has been investigated for broader neuroprotective properties. nih.gov Research suggests that its mechanisms of action extend beyond cholesterol-lowering to include anti-inflammatory and immunomodulatory effects. nih.gov
In a cellular model using 6-hydroxydopamine (6-OHDA)-treated PC12 cells to mimic PD, this compound demonstrated significant neuroprotective effects. nih.gov It was found to decrease the release of lactate (B86563) dehydrogenase (LDH) and glutamate (B1630785), both indicators of cell damage and excitotoxicity. nih.gov Mechanistically, this compound reduced both the mRNA and protein levels of tumor necrosis factor-alpha (TNF-α) and the N-methyl-D-aspartate (NMDA) receptor subunit NR1. nih.gov The activation of NMDA receptors can lead to neuronal excitotoxicity and cell death, suggesting that this compound's inhibitory action on this receptor contributes to its protective qualities. nih.gov
Other studies have highlighted that statins can stimulate nerve cells to produce a specific receptor for TNF-α, a protein involved in the immune response. j-alz.comsciencedaily.com This particular TNF-α signaling pathway has been shown to have a strong protective effect on nerve cells against cell death. j-alz.comsciencedaily.com
Antiviral Properties
Research in Dengue Virus Pathogenesis and Replication
This compound has been explored for its potential antiviral activity, particularly against the Dengue virus (DENV), a member of the Flaviviridae family. plos.orgnih.gov The replication cycle of many viruses, including DENV, is dependent on host cellular machinery and molecules like cholesterol. spandidos-publications.com
In vitro studies using DENV-infected cell cultures have shown that this compound can inhibit viral replication. spandidos-publications.comspandidos-publications.com Research in hepatoma Huh-7 cells demonstrated that this compound, along with other statins, could significantly reduce the DENV titer, with a 68% inhibition observed at a 20 µM concentration after 48 hours of treatment. spandidos-publications.com This antiviral effect is thought to be linked to the inhibition of the enzyme HMG-CoA reductase, which disrupts the cholesterol biosynthesis pathway essential for viral assembly and replication. plos.orgspandidos-publications.com
However, the translation of these in vitro findings to clinical settings has been challenging. A randomized, double-blind, placebo-controlled trial in adult patients with dengue found that while this compound was safe and well-tolerated, it did not demonstrate a significant antiviral effect or impact on disease progression or fever clearance times. nih.gov Similarly, other clinical trials of various drugs, including this compound, have not shown promising results in treating dengue infection. nih.gov
Interestingly, a study using DENV-2-infected AG129 mice showed that the effect of this compound on viremia and survival depended on the timing of treatment and the number of doses administered, suggesting a complex interaction in a whole-organism model. plos.org
Bone Metabolism and Maturation Studies
Research has indicated that statins, including this compound, may have an anabolic effect on bone tissue. nih.govresearchgate.net These effects are attributed to several mechanisms that go beyond their primary lipid-lowering function. Lipophilic statins like this compound appear to be particularly effective in this regard. nih.gov
Statins are believed to stimulate bone formation by influencing key cellular pathways in bone metabolism. nih.gov They can enhance the expression of Bone Morphogenetic Protein-2 (BMP-2), a crucial signaling protein that induces the differentiation of bone marrow stem cells into osteoblasts, the cells responsible for forming new bone. nih.gov
Furthermore, statins may protect osteoblasts from apoptosis (programmed cell death) by modulating the TGFβ/Smad3 pathway. nih.gov They also appear to inhibit osteoclastogenesis, the formation of bone-resorbing cells, through the OPG/RANKL/RANK pathway. nih.govnih.gov Studies in animal models have demonstrated these beneficial effects. For instance, transdermal application of this compound in rats led to significant increases in trabecular bone volume and bone formation rates. researchgate.net
Wound Healing Modulation and Antibacterial Properties
This compound is being investigated for its potential therapeutic applications beyond its established role in lipid-lowering, with a particular focus on its effects on tissue repair and its intrinsic antimicrobial capabilities. Research has explored its polyfunctional effects on the complex processes of wound healing and its ability to inhibit the growth of clinically relevant bacteria. mdpi.com
Wound Healing Modulation
This compound has been shown to influence multiple stages of the wound healing cascade, including inflammation, proliferation, and tissue regeneration. cfspharmacy.pharmacy Its mechanisms are linked to its primary function as an inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, which has downstream effects on various cellular processes crucial for tissue repair. mdpi.comresearchgate.net
One of the key mechanisms is the reduction of farnesyl pyrophosphate (FPP), an intermediate in the mevalonate pathway. cfspharmacy.pharmacy By blocking FPP synthesis, this compound can promote keratinocyte migration, a critical step in re-epithelialization. Furthermore, this compound exerts anti-inflammatory effects by inhibiting the release of inflammatory mediators like C-reactive peptide, cytokines, and chemokines. cfspharmacy.pharmacyresearchgate.net
Studies have also indicated that this compound can promote neovascularization (the formation of new blood vessels) and facilitate vascular relaxation, which are vital for supplying oxygen and nutrients to the healing tissue. cfspharmacy.pharmacyresearchgate.net The application of a this compound-loaded scaffold in one study was found to increase the wound healing rate by enhancing endothelial nitric oxide synthase (eNOS) and improving blood flow in and around the wounded skin. cfspharmacy.pharmacy
Research combining this compound with other compounds, such as resveratrol (B1683913), has shown synergistic effects. In one in-vitro study, a combination of 0.1 µM this compound and 0.1 µM resveratrol demonstrated a higher rate of wound closure compared to either agent alone. mdpi.comnih.gov
Table 1: Investigational Effects of this compound on Wound Healing Mechanisms
| Mechanism of Action | Observed Effect | References |
| Inflammation Modulation | Inhibits the release of C-reactive peptide, chemokines, and cytokines. | cfspharmacy.pharmacyresearchgate.net |
| Cellular Proliferation | Promotes epithelialization and keratinocyte migration. | researchgate.net |
| Neovascularization | Enhances eNOS and skin blood flow, promoting new vessel formation. | cfspharmacy.pharmacy |
| Metabolic Pathway | Decreases farnesyl pyrophosphate (FPP), reversing its inhibitory effect on healing. | cfspharmacy.pharmacy |
| Synergistic Effects | In combination with resveratrol (0.1 µM), significantly increased the rate of in-vitro wound closure. | mdpi.comnih.gov |
Antibacterial Properties
The antibacterial activity of this compound has been a subject of investigation, with some conflicting findings in the scientific literature. While statins as a class are explored for their antimicrobial potential, the efficacy of this compound specifically has varied between studies and bacterial species. mdpi.comnih.govasm.org
Some research suggests that this compound possesses antibacterial properties. It has been reported to have effects against the growth of antibiotic-resistant species such as methicillin-resistant Staphylococcus aureus (MRSA). asm.org A study investigating a combination of this compound and resveratrol noted that this compound had a direct impact on the growth of S. aureus and Pseudomonas aeruginosa, two of the most common pathogens in wound infections. mdpi.comnih.gov The proposed mechanism for this antibacterial action in Gram-positive bacteria like S. aureus is the inhibition of the bacterial HMG-CoA reductase enzyme, which is crucial for the mevalonate-dependent biosynthesis of isoprenoids necessary for bacterial survival. mdpi.comnih.gov
However, other studies have reported a lack of significant antibacterial activity. One study found that, unlike simvastatin (B1681759) and atorvastatin, this compound did not exhibit any antimicrobial effects on the tested strains of S. aureus, Escherichia coli, Enterococcus faecalis, or P. aeruginosa. nih.gov It has also been reported elsewhere that this compound did not inhibit the growth of P. aeruginosa. asm.org These discrepancies suggest that the antibacterial activity of this compound may be strain-specific or dependent on particular experimental conditions. asm.org
Table 2: Summary of Research Findings on this compound's Antibacterial Activity
| Bacterial Species | Reported Effect of this compound | References |
| Staphylococcus aureus | Growth inhibition reported in some studies. | mdpi.com |
| No antimicrobial activity observed in another study. | nih.gov | |
| Pseudomonas aeruginosa | Growth inhibition reported in one study. | mdpi.com |
| No growth inhibition observed in other studies. | nih.govasm.org | |
| Escherichia coli | No antimicrobial activity observed. | nih.gov |
| Enterococcus faecalis | No antimicrobial activity observed. | nih.gov |
| MRSA | Reported to have antibacterial effects. | asm.org |
Pharmacokinetic and Pharmacodynamic Interactions in Research Context
Metabolic Enzymes and Pathways Involved in Lovastatin Biotransformation (e.g., Cytochrome P450 3A4 (CYP3A4))
This compound, an inactive lactone prodrug, undergoes hydrolysis in vivo to its active β-hydroxy acid form, this compound acid. Both the lactone and the active acid forms are substrates for metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. The predominant enzyme responsible for the biotransformation of this compound is Cytochrome P450 3A4 (CYP3A4). This enzyme is involved in the hydroxylation of this compound. Other CYP isoforms may play minor roles, but CYP3A4 is the most significant contributor to its metabolic clearance.
Mechanistic Insights into Drug-Drug Interactions with this compound
Drug-drug interactions involving this compound are largely driven by its extensive metabolism via CYP3A4. Concomitant administration of substances that inhibit or induce CYP3A4 activity can significantly alter the pharmacokinetics of this compound, leading to changes in its plasma concentrations and systemic exposure.
Inhibitors of CYP3A4 decrease the metabolism of this compound, resulting in increased plasma concentrations of both the active and inactive forms. Strong CYP3A4 inhibitors, such as certain azole antifungals (e.g., itraconazole, ketoconazole), macrolide antibiotics (e.g., erythromycin, clarithromycin), HIV protease inhibitors, nefazodone, and cyclosporine, have been shown to significantly elevate this compound levels. Other substances like grapefruit juice also inhibit intestinal CYP3A4 and can increase this compound exposure. Conversely, inducers of CYP3A4, such as rifampin and certain anticonvulsants, accelerate this compound metabolism, leading to decreased plasma concentrations and reduced therapeutic effect. The magnitude of these interactions depends on the potency of the interacting substance as a CYP3A4 modulator and the dose of this compound.
Interactions Affecting Endogenous Biomarker Levels
This compound therapy can influence the levels of certain endogenous compounds, which are often monitored in research studies to understand the drug's broader biological effects.
Statins, including this compound, exert their primary effect by inhibiting HMG-CoA reductase, a key enzyme in the mevalonate (B85504) pathway. This pathway is not only responsible for cholesterol biosynthesis but also for the synthesis of other isoprenoids, including the precursor molecules for Coenzyme Q10 (ubiquinone). Research indicates that statin therapy can lead to a reduction in plasma Coenzyme Q10 levels due to the inhibition of its biosynthesis pathway. Studies investigating the effects of this compound often measure Coenzyme Q10 levels to assess the impact on this essential electron carrier and antioxidant.
Creatine kinase (CK) is an enzyme found in muscle tissue, and its levels in the blood are often monitored in research studies involving statins, including this compound. Elevated CK levels can indicate muscle cell damage. Monitoring CK activity is a standard practice in clinical trials and research investigating the effects of this compound, particularly when exploring potential interactions or individual responses that might affect muscle integrity. This monitoring helps researchers assess the impact of this compound, especially in the presence of interacting substances that might increase systemic exposure.
This compound is a well-established medication primarily known for its cholesterol-lowering effects through the inhibition of HMG-CoA reductase. Beyond its impact on lipid metabolism, extensive research, both in vitro and in vivo, continues to explore its diverse pharmacological properties and potential therapeutic applications. Advanced research methodologies are crucial for elucidating the complex mechanisms of action and identifying future directions for this compound studies.
Advanced Research Methodologies and Future Directions in Lovastatin Studies
In Vitro Experimental Models
In vitro studies are fundamental to dissecting the direct effects of lovastatin on various cell types and investigating underlying molecular mechanisms. These models allow for controlled environments to assess cellular responses without the complexities of systemic circulation and metabolism found in vivo.
Application of Diverse Cell Lines
A wide array of cell lines is employed to study this compound's effects, reflecting its potential relevance in various physiological and pathological contexts. Cancer cell lines are frequently used to investigate the anti-proliferative and pro-apoptotic properties of this compound. For instance, studies have examined its impact on breast cancer cell lines like MDA-MB-231 and MCF-7, observing dose-dependent inhibition of proliferation and induction of apoptosis. jcancer.orgnih.govfrontiersin.orgresearchgate.net The cytotoxic levels of this compound can vary significantly depending on the specific cancer cell line and the duration of exposure. mdpi.com For example, 10 µM this compound has been reported to induce apoptosis in lung cancer cells after 72 hours, while 20 µM was cytotoxic to ovarian cancer cells in just 24 hours. mdpi.com this compound has also shown effects on human lung adenocarcinoma cell lines, inducing DNA damage, autophagy, and oxidative stress. archivesofmedicalscience.com Beyond cancer, mesenchymal stem cells have been used to evaluate this compound's impact on cell viability and morphology, noting that higher concentrations (>4 µM) can negatively affect these cells, while lower concentrations (0.1 µM) may increase proliferation. mdpi.com Endothelial cells are also relevant models, particularly in the context of this compound's anti-inflammatory effects and its potential in cardiovascular disease and conditions like dengue, where endothelial disruption is a hallmark. lshtm.ac.ukoup.com
Molecular and Biochemical Assays
In vitro studies heavily rely on molecular and biochemical assays to probe the mechanisms by which this compound exerts its effects. Enzyme activity assays, particularly focusing on HMG-CoA reductase, are central to confirming this compound's primary mechanism of action as a competitive inhibitor. wikipedia.orgfishersci.ca Beyond this, researchers employ assays to measure protein expression levels, often using techniques like Western blotting or antibody microarrays. jcancer.orgnih.govoncotarget.com For example, antibody microarray analysis has been used to identify proteins up-regulated and down-regulated by this compound in breast cancer cells, revealing modulation of pathways related to apoptosis, cell proliferation, differentiation, signal transduction, epithelial-to-mesenchymal transition, and tumor metastasis. jcancer.orgnih.gov Quantitative proteomic analysis using techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) has also been applied to identify global changes in protein expression in response to this compound treatment, confirming the inhibition of cholesterol biosynthesis and revealing perturbations in other pathways such as estrogen receptor signaling and glutamate (B1630785) metabolism. nih.gov Biochemical assays are also used to assess specific cellular processes, such as amyloid formation, which this compound has been shown to interfere with in studies on Bacillus subtilis biofilm formation by interacting with specific proteins. researchgate.net Furthermore, enzyme activity assays are crucial in studying the biosynthesis of this compound itself, characterizing the function of enzymes like LovC, a trans-acting enoyl reductase involved in the process. pnas.org
In Vivo Preclinical Animal Models
Preclinical animal models are essential for evaluating the systemic effects of this compound, its pharmacokinetics and pharmacodynamics, and its efficacy in complex disease models before human trials. Rodent models, such as rats and mice, are commonly used. High-fat diet-induced hyperlipidemic rat models are utilized to study this compound's effects on lipid profiles and assess the impact of co-administered substances on its metabolism and efficacy. nih.govacs.org These studies can demonstrate that this compound can reduce plasma total cholesterol, triglycerides, and LDL-C in these models. nih.govacs.org Mouse models are also used to investigate this compound's potential in cancer therapy, including its ability to inhibit tumor growth and metastasis. archivesofmedicalscience.comoup.com For instance, studies in mouse mammary carcinoma models have shown that this compound can suppress tumor growth and lung metastasis, potentially through p53-independent mitochondrial-mediated apoptotic mechanisms. oup.com Animal models of neurodevelopmental disorders, such as the fragile X syndrome mouse model, have been employed to explore this compound's effects on neurological phenotypes, observing its ability to normalize excessive protein synthesis and ameliorate certain pathological changes. eneuro.org These in vivo studies provide valuable data on the therapeutic potential and pharmacological behavior of this compound in a living system.
Clinical Research Methodologies (without specific patient data)
Clinical research methodologies are employed to evaluate the effects of this compound in human populations, focusing on efficacy, safety, and interactions in controlled and observational settings.
Randomized Controlled Trial Designs
Randomized Controlled Trials (RCTs) are a cornerstone of clinical research for evaluating the efficacy and safety of interventions like this compound. These trials involve randomly assigning participants to receive either this compound or a placebo (or another comparator) to minimize bias. lshtm.ac.ukoup.comnih.govaacrjournals.orgresearchgate.net Double-blind designs, where neither the participants nor the researchers know who is receiving which treatment, are often incorporated to further reduce bias. lshtm.ac.ukoup.comnih.govaacrjournals.orgresearchgate.net RCTs have been conducted to assess this compound's effects on lipid levels in patients with hypercholesterolemia, demonstrating dose-dependent reductions in LDL cholesterol and triglycerides, and increases in HDL cholesterol over time. nih.gov Beyond lipid management, RCT protocols have been designed to investigate this compound's potential in other conditions, such as dengue and rheumatoid arthritis, exploring its effects on disease progression, inflammatory markers (like CRP), and clinical symptoms. lshtm.ac.ukoup.comresearchgate.net These trials often involve specific randomization strategies, such as stratified randomization, to ensure balance in treatment arms based on relevant factors. aacrjournals.org
Observational Database Studies for Interaction Analysis
Observational database studies provide valuable insights into the real-world use of this compound and the frequency and clinical relevance of drug interactions. These studies analyze data collected from large populations over time, such as from hospital records or prescription registers. nih.govresearchgate.net By examining patterns of medication use and health outcomes, researchers can identify potential associations between this compound use and concomitant medications. nih.govresearchgate.netresearchgate.net For example, observational database studies have been used to evaluate the incidence and clinical consequences of using this compound concurrently with CYP3A4 inhibitors and inducers, as well as with fibrates. nih.govresearchgate.net These studies can reveal the prevalence of potential drug-drug interactions in both hospital and community settings. nih.govresearchgate.net While pharmacokinetic studies may show substantial interactions with CYP3A4 inhibitors, observational data can help assess their clinical significance in broader populations, although findings on the clinical relevance of interactions with CYP3A4 inhibitors have sometimes been limited, particularly with lower statin doses. nih.govresearchgate.netresearchgate.net However, these studies have highlighted that combining statins with fibrates, such as gemfibrozil, can increase the potential for muscular toxicity. nih.govresearchgate.net
Biomarker-Focused Clinical Endpoint Evaluations
Biomarkers play a crucial role in evaluating the efficacy and understanding the mechanisms of this compound in clinical trials for various conditions. In studies assessing this compound for breast cancer risk modification in high-risk women, biomarkers such as breast duct cytology, serum lipids, C-reactive protein, insulin-like growth factor-1 (IGF-1), IGF binding protein-3 (IGFBP-3), lipid peroxidation, and oxidative DNA damage have been evaluated. nih.gov While one trial found no significant modulation of these secondary biomarker endpoints, it demonstrated the technical feasibility of such evaluations. nih.govnih.gov Changes in serum lipid levels, specifically total cholesterol and LDL cholesterol, are consistently observed as a functional pharmacodynamic marker of this compound activity. nih.govaacrjournals.org
In the context of neurological disorders like Fragile X Syndrome (FXS), platelet signaling cascades, particularly the phosphorylation status of ERK and Akt, are being investigated as potential biomarkers to assess treatment outcomes in clinical trials involving this compound, alone or in combination with other drugs. fraxa.orgtandfonline.com Studies have shown that this compound can normalize elevated ERK activity in FXS platelets, and changes in ERK phosphorylation have been correlated with clinical response. tandfonline.com This highlights the potential of using easily accessible biological samples like platelets to monitor the effects of this compound on specific molecular pathways.
Biomarkers are essential for evaluating early signals of efficacy and safety, selecting appropriate doses, and identifying target patient populations in drug development. ahajournals.org The use of surrogate endpoints, which are biomarkers intended to predict a clinical benefit, is becoming more common, particularly with regulatory flexibility for serious or life-threatening illnesses. worldwide.com However, it is crucial that these biomarkers reliably predict patient-centered outcomes, as not all biomarker changes necessarily translate to the predicted clinical benefits. cambridge.org
Computational and Systems Biology Approaches
Computational and systems biology approaches are increasingly applied to understand this compound's mechanisms of action, predict its interactions, and optimize its production.
Molecular Docking Simulations
Molecular docking simulations are a key computational tool used to investigate the binding affinity and interaction between this compound and its potential target proteins. These simulations provide insights into the potential mechanisms of action of this compound, both alone and in combination therapies. For instance, molecular docking has been used to study the interaction of this compound and its derivatives with HMG-CoA reductase, its primary target, to identify compounds with higher binding affinity. isarpublisher.com
Docking studies have also been employed to explore the interactions of this compound in combination therapies. For example, simulations were performed to understand the potential mechanism of action of a this compound and resveratrol (B1683913) combination on transcriptional regulators involved in wound healing, showing specific binding affinities to targets like IL-6, TGF-β1, and TNF-α. mdpi.com Molecular modeling methods, including molecular docking, have also been used to investigate the interaction of this compound and its active metabolite with human serum albumin, revealing details about binding sites and the types of forces involved, such as hydrogen bonding. tbzmed.ac.ir
Metabolic Flux Analysis for Biosynthesis Optimization
Metabolic flux analysis is a systems biology approach used to understand and optimize the biosynthesis of this compound, primarily in fungal species like Aspergillus terreus. This involves analyzing the flow of metabolites through the biosynthetic pathways to identify bottlenecks and potential targets for genetic engineering. worldscientific.comengineering.org.cn
Research has focused on re-routing precursor flow towards the this compound biosynthetic pathway through metabolic engineering strategies. nih.govresearchgate.net For example, simultaneously overexpressing the gene for acetyl-CoA carboxylase (acc) to increase precursor flux and eliminating the biosynthesis of competing secondary metabolites, such as (+)-geodin, by removing the gedC gene, has shown promise in increasing this compound production in Aspergillus terreus. nih.govresearchgate.net Such manipulations of metabolic pathways can significantly increase the levels of key precursors like malonyl-CoA and acetyl-CoA, leading to a substantial increase in this compound yield. nih.gov
Optimization of fermentation parameters and medium composition, including the use of nitrogen limitation and non-fermentable carbon sources like lactose (B1674315) and glycerol, are also informed by understanding metabolic regulation. nih.gov The insights gained from metabolic flux analysis and engineering are crucial for developing more efficient and cost-effective industrial production processes for this compound. engineering.org.cnnih.gov
Emerging Research Frontiers and Unexplored Avenues
Beyond its established lipid-lowering effects, research on this compound is expanding into new therapeutic areas and combination strategies.
Drug Repurposing Strategies and Novel Indications
Drug repurposing, the process of identifying new uses for existing drugs, presents a promising avenue for expanding this compound's therapeutic applications. nih.govmdpi.comnih.gov this compound's known safety profile and pharmacokinetic data make it an attractive candidate for repurposing. nih.govmdpi.com
Studies are exploring this compound's potential in various conditions beyond hypercholesterolemia. Its anticancer activity has been a significant area of investigation, with research exploring its effects on different cancer types, including esophageal squamous cell carcinoma and nasopharyngeal cancer. aacrjournals.orgnih.gov Computational approaches, such as building drug-indication networks, have predicted statins, including this compound, as potential treatments for nasopharyngeal cancer. aacrjournals.org Proteomics and computer molecular simulations have also been used to investigate the mechanisms by which this compound suppresses cancer cell proliferation, suggesting potential targets like RAB38 and RAB27A in esophageal cancer. nih.gov
This compound is also being investigated for potential applications in neurological disorders and viral infections. nih.govresearchgate.net Its potential role in managing critically ill COVID-19 patients has been explored, with mechanisms potentially involving effects on endothelial cell biology and upregulation of ACE2, the viral entry receptor for SARS-CoV-2. nih.govresearchgate.net
Development of Novel Therapeutic Combinations
Combining this compound with other therapeutic agents is another active area of research, aiming to achieve synergistic effects, improve efficacy, or target multiple pathways involved in complex diseases.
Combination therapies involving this compound have been investigated for lipid management, demonstrating enhanced reductions in LDL cholesterol and triglycerides and increases in HDL cholesterol when combined with agents like colestipol hydrochloride or niacin. ahajournals.orgnih.govtandfonline.com
Beyond lipid disorders, novel combinations are being explored for other indications. For instance, the combination of this compound and minocycline (B592863) is being investigated in clinical trials for Fragile X Syndrome, showing promising results in improving behavior and suggesting good tolerability and safety. fraxa.orgfrontiersin.org This approach targets distinct pathways affected by the absence of the Fragile X mental retardation protein (FMRP). frontiersin.org
Combinations of this compound with other drugs are also being studied for their potential neuroprotective and neurorepair effects in models of inflammatory demyelination diseases like Multiple Sclerosis. nih.gov Studies have shown that combining suboptimal doses of this compound and rolipram (B1679513) can provide neuroprotection and promote neurorepair, effects not observed with either drug alone at the same dose. nih.gov
Furthermore, the potential for synergistic or antagonistic interactions between this compound and various chemotherapeutic drugs is being rigorously evaluated to inform the development of combination cancer therapies. researchgate.net Studies using in vitro assays have identified combinations exhibiting net synergism, such as this compound with tamoxifen, doxorubicin, methotrexate, and rapamycin, suggesting potential for clinical utility. researchgate.net
Precision Medicine Approaches and Genetic Influences
Precision medicine aims to tailor medical treatment to the individual characteristics of each patient, and research is exploring how genetic variations influence responses to statin therapy, including treatment involving this compound. Genetic differences in specific areas of the genome have been associated with modified responses to statin treatment pharmaceutical-journal.com. For instance, variations in genes such as SORT1/CELSR2/PSRC1 and SLCO1B1 have been linked to how effectively statins lower LDL cholesterol pharmaceutical-journal.com. The SLCO1B1 gene encodes a statin transporter protein in the liver, and certain versions of this gene can affect the uptake of statins into the liver, potentially reducing their efficacy as the liver is the primary site of LDL metabolism pharmaceutical-journal.com.
Furthermore, variations in the APOE and LPA genes have also been confirmed to influence the effectiveness of statins in lowering LDL cholesterol pharmaceutical-journal.com. Depending on the specific genetic variant a patient carries, their response to statin treatment can be either increased or reduced pharmaceutical-journal.com. While the effect of individual genetic variants on complex disease risk might be small, the collective influence of multiple disease-associated genetic variants can be significant jacc.org. Research suggests that assessing multiple genes simultaneously could help identify individuals who may not achieve their LDL lowering goals with standard statin therapy oup.com.
The field of pharmacogenomics is actively investigating the genetic component responsible for variable drug responses, including those to statins researchgate.net. This research holds the potential to maximize drug efficiency and minimize adverse effects by identifying patient subgroups who may respond differently based on their genetic makeup researchgate.net.
Detailed Mechanisms of Anti-biofilm Activity
Beyond their lipid-lowering effects, statins, including this compound and simvastatin (B1681759), have demonstrated anti-biofilm activity against various bacterial species, such as Bacillus subtilis and Staphylococcus aureus researchgate.netacs.orgnih.govspandidos-publications.com. Biofilms are complex microbial communities encased in an extracellular matrix, contributing to persistent infections and antibiotic resistance spandidos-publications.com.
Recent studies have provided insights into the mechanisms by which this compound inhibits biofilm formation. Research indicates that this compound interferes with the aggregation and amyloid formation of the TasA-TapA complex, which is a principal extracellular matrix protein in Bacillus subtilis biofilms researchgate.netacs.org. This interference with protein aggregation appears to be a key mechanism underlying the anti-biofilm activity of this compound against this bacterium researchgate.netacs.org. Interestingly, neither this compound nor simvastatin significantly altered the expression of terminal regulatory genes or effector genes involved in biofilm formation by B. subtilis, suggesting a mechanism that primarily targets the structural components of the biofilm matrix rather than gene expression related to biofilm synthesis researchgate.net.
Other potential mechanisms by which statins might exert anti-biofilm effects include modulating toll-like receptors, operating through anti-inflammatory pathways, and potentially affecting bacterial membrane integrity due to their cholesterol-lowering effects, although the latter is less clear as a direct mechanism against bacterial membranes which differ significantly from eukaryotic ones nih.gov. Studies have also shown that specific statins can inhibit the expression of matrix metalloproteases (MMPs), which have been implicated in prolonging inflammatory responses and fueling biofilm formation nih.gov.
Studies on Intratumoral Metabolism of Statins
Research is also exploring the effects of statins, including this compound, on cancer cells and their potential role in cancer therapy. Studies have investigated the metabolism of statins within tumors and their impact on intratumoral processes. This compound has been shown to inhibit the proliferation of various cancer cell lines nih.gov. While the primary mechanism of statins involves inhibiting HMG-CoA reductase and thus mevalonate (B85504) synthesis, research suggests that statins can modulate mitochondrial metabolism in cancer cells independently of cellular cholesterol content nih.gov.
Studies on human pancreatic cancer cells have indicated that this compound treatment can induce apoptosis by inhibiting cholesterol rafts in both the plasma membrane and mitochondria mdpi.com. This compound's action in inhibiting HMG-CoA reductase leads to suppressed mevalonate synthesis, resulting in a decrease in plasma membrane cholesterol rafts in these cancer cells mdpi.com. These rafts are known to contain proteins involved in cell survival signaling pathways, such as EGFR, PI3K, and AKT mdpi.com. By reducing these rafts, this compound can suppress the activation of these pathways mdpi.com.
Furthermore, this compound has been shown to increase mitochondrial oxidative stress in pancreatic cancer cells, contributing to apoptosis mdpi.com. It also affects mitochondrial rafts, influencing proteins involved in apoptosis regulation mdpi.com. The observation that cancer cells may have the ability to activate the prodrug form of statins, like this compound, into their active beta-hydroxy acid form intratumorally suggests a potential avenue for developing statins as antitumor agents that are metabolized within the tumor microenvironment mdpi.com. This highlights the importance of understanding the intratumoral metabolism of statins for their potential application in cancer treatment mdpi.com.
While some clinical trials investigating this compound in certain cancers have not shown significant positive outcomes, ongoing research continues to explore the complex interactions of statins with cancer cell metabolism and signaling pathways frontiersin.org.
Q & A
Basic Research Questions
Q. What experimental designs are effective for optimizing lovastatin production in solid-state fermentation?
- Methodological Answer : Plackett-Burman and Box-Behnken response surface methodology (RSM) are robust for screening and optimizing nutrient parameters. For example, malt extract, dextrose, MnSO₄·H₂O, and MgSO₄·7H₂O were identified as critical variables using Plackett-Burman design, with further RSM optimization revealing non-linear interactions (e.g., reduced malt extract and increased MnSO₄ enhanced yield). Contradictory findings (e.g., negative vs. positive effects of MgSO₄) highlight the need for context-specific validation .
- Data Interpretation : Prioritize variables with high coefficients in regression models and validate predictions via central composite designs (Table 5 in ).
Q. How can this compound be quantified in biological matrices, and what validation parameters are critical?
- Methodological Answer : Use LC-MS/MS for sensitivity (linear range: 0.121–35.637 ng/mL) and specificity. Key validation steps include:
- Matrix effect assessment : ≤2.74% interference (e.g., plasma proteins) .
- Stability testing : Evaluate freeze-thaw cycles, autosampler stability, and inter-conversion between this compound and its hydroxy acid form .
Q. What are the key considerations in designing clinical trials to assess this compound’s efficacy in primary prevention?
- Methodological Answer :
- Cohort stratification : Include participants with average LDL-C but low HDL-C (e.g., AFCAPS/TexCAPS: LDL-C ~150 mg/dL, HDL-C <40 mg/dL) .
- Endpoints : Composite outcomes (e.g., first acute coronary event, revascularization) reduce variability .
- Dosage protocols : Titrate from 20 mg to 40 mg daily, monitoring LDL-C reductions (~25%) and HDL-C increases (~6%) .
Advanced Research Questions
Q. How can computational models predict the impact of carbon sources on this compound yield in continuous bioreactors?
- Methodological Answer : Dynamic simulation models (e.g., KT-Biologics I) correlate lactose concentration with this compound synthesis. A 25% increase in lactose led to a 16% yield improvement, but excess substrate caused inhibition. Validate models against experimental data (e.g., batch fermentation kinetics) and integrate Monod equations for microbial growth .
- Contradiction Resolution : While nitrogen sources indirectly affect yield via biomass, carbon remains the primary driver—highlighting the need for substrate-gradient experiments .
Q. How do statistical approaches resolve contradictions in nutrient effects on this compound biosynthesis?
- Methodological Answer : Contradictory findings (e.g., MgSO₄’s dual role in vs. 7) require:
- Sensitivity analysis : Use ANOVA to rank variable contributions (e.g., MgSO₄’s p-value in RSM models) .
- Interaction mapping : Surface plots (Figure 1 in ) reveal synergistic/antagonistic effects (e.g., malt extract and MnSO₄).
- Recommendation : Replicate experiments at extreme factor levels (e.g., malt extract at -α/+α) to test robustness .
Q. What structural modifications improve this compound’s pharmacokinetics, and how are they evaluated?
- Methodological Answer : Dimerization alters metabolism and bioavailability. Key steps:
- Synthesis : Characterize dimer purity via HPLC-MS and NMR .
- In vitro assays : Compare HMG-CoA reductase inhibition (IC₅₀) between monomer and dimer .
- In vivo testing : Monitor plasma half-life and hepatic uptake in rodent models .
- Challenge : Balance lipophilicity (enhanced absorption) vs. solubility (reduced crystallization) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
